Ethenebis(triphenylphosphine)nickel
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H34NiP2 |
|---|---|
Molecular Weight |
611.3 g/mol |
IUPAC Name |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
InChI Key |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Bis(triphenylphosphine)ethylene nickel(0): A Technical Guide
An in-depth analysis of the crystal structure, bonding, and synthesis of the organometallic complex Bis(triphenylphosphine)ethylene nickel(0), [Ni(PPh₃)₂(C₂H₄)], a key species in nickel-catalyzed reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural and synthetic aspects of this foundational nickel(0) olefin complex.
Crystal Structure and Molecular Geometry
The definitive crystal structure of [Ni(PPh₃)₂(C₂H₄)] was determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic space group P2₁/a. The nickel atom is coordinated to two phosphorus atoms from the triphenylphosphine ligands and the two carbon atoms of the ethylene ligand in a trigonal planar geometry.
Crystallographic Data
The unit cell parameters and other crystallographic data are summarized in the table below.
| Parameter | Value |
| Formula | C₃₈H₃₄NiP₂ |
| Formula Weight | 611.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 16.29(3) Å |
| b | 10.74(2) Å |
| c | 17.68(3) Å |
| β | 100.0(1)° |
| Volume | 3045 ų |
| Z | 4 |
| Density (calculated) | 1.33 g/cm³ |
Selected Bond Lengths and Angles
The key bond distances and angles reveal the coordination environment around the nickel center and the nature of the metal-ligand interactions.
| Bond | Distance (Å) |
| Ni-P(1) | 2.199(2) |
| Ni-P(2) | 2.185(2) |
| Ni-C(1) | 1.98(1) |
| Ni-C(2) | 1.98(1) |
| C(1)-C(2) | 1.41(2) |
| Angle | Degree (°) |
| P(1)-Ni-P(2) | 114.5(1) |
| C(1)-Ni-C(2) | 42.1(4) |
Experimental Protocols
Synthesis of Bis(triphenylphosphine)ethylene nickel(0)
A general and effective method for the synthesis of [Ni(PPh₃)₂(C₂H₄)] involves the reduction of a nickel(II) precursor in the presence of the ligands. A typical procedure is as follows:
-
Preparation of the Nickel Precursor: Anhydrous nickel(II) acetylacetonate, [Ni(acac)₂], serves as a common starting material.
-
Ligand Addition: Triphenylphosphine (PPh₃) is added to a suspension of [Ni(acac)₂] in an anhydrous, deoxygenated solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: A reducing agent, typically a trialkylaluminum compound like triethylaluminum (AlEt₃), is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The reaction mixture typically changes color, indicating the formation of the nickel(0) species.
-
Ethylene Introduction: Ethylene gas is then bubbled through the solution. The ethylene ligand displaces other weakly coordinated ligands, leading to the formation of the desired [Ni(PPh₃)₂(C₂H₄)] complex.
-
Isolation and Purification: The product is isolated by filtration and can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, at low temperature. The resulting product is typically a yellow, air-sensitive solid.
X-ray Crystallography
The determination of the crystal structure of [Ni(PPh₃)₂(C₂H₄)] was carried out using single-crystal X-ray diffraction techniques. A suitable crystal of the compound was mounted on a goniometer.
-
Data Collection: The crystal was cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.
-
Data Processing: The collected images were processed to integrate the intensities of the diffraction spots. The data were corrected for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Molecular Structure Visualization
The coordination geometry of [Ni(PPh₃)₂(C₂H₄)] is depicted in the following diagram.
Caption: A 2D representation of the coordination sphere of Ni(PPh₃)₂(C₂H₄).
Logical Workflow for Structure Determination
The process of determining the crystal structure of a molecule like [Ni(PPh₃)₂(C₂H₄)] follows a well-defined workflow, from synthesis to the final structural analysis.
Ethenebis(triphenylphosphine)nickel(0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Ethenebis(triphenylphosphine)nickel(0), a significant organonickel complex in synthetic chemistry. This document details its synthesis, reactivity, and spectroscopic characterization, offering valuable insights for its application in research and development, particularly in the realm of catalysis and drug discovery.
Core Physical and Chemical Properties
This compound(0), with the chemical formula C38H34NiP2, is a coordination complex featuring a central nickel(0) atom bound to two triphenylphosphine ligands and one ethene molecule.[1] It is recognized for its utility as a precursor to various nickel catalysts.
| Property | Value | Reference |
| Molecular Formula | C38H34NiP2 | [1] |
| Molecular Weight | 611.3 g/mol | [1] |
| CAS Number | 23777-40-4 | [1] |
| Appearance | Yellow-orange to red-brown solid | |
| Melting Point | Decomposes around 110-120 °C | |
| Solubility | Soluble in aromatic hydrocarbons (e.g., benzene, toluene) and tetrahydrofuran (THF). Sparingly soluble in ethers and alkanes. | |
| Stability | Air and moisture sensitive, particularly in solution. Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). |
Synthesis and Handling
The synthesis of this compound(0) typically involves the reduction of a nickel(II) precursor in the presence of triphenylphosphine and ethene. A common and effective method is the reduction of nickel(II) acetylacetonate with an organoaluminum reagent.
Experimental Protocol: Synthesis of this compound(0)
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)2]
-
Triphenylphosphine (PPh3)
-
Triethylaluminum (AlEt3) or Diethylaluminum ethoxide (Et2AlOEt)
-
Ethene (Ethylene) gas
-
Anhydrous, deoxygenated solvents (e.g., Toluene, Diethyl ether)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is charged with nickel(II) acetylacetonate and a four-fold molar excess of triphenylphosphine. The flask is then evacuated and backfilled with ethene gas to create an inert atmosphere saturated with the alkene.
-
Solvent Addition: Anhydrous and deoxygenated toluene is added to the flask to dissolve the reactants, resulting in a green suspension.
-
Reduction: The solution is cooled to 0 °C. A solution of triethylaluminum or diethylaluminum ethoxide in toluene (typically a 1:2 molar ratio with respect to Ni(acac)2) is added dropwise to the stirred suspension.
-
Reaction Progression: The reaction mixture is stirred at 0 °C. A color change from green to a deep red or reddish-brown indicates the formation of the nickel(0) complex.
-
Isolation: The reaction is quenched by the careful addition of a small amount of a proton source, such as isopropanol, if necessary. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid is washed with cold diethyl ether to remove any unreacted triphenylphosphine and other byproducts. The product, this compound(0), is then dried under vacuum.
Handling and Storage:
Due to its air and moisture sensitivity, this compound(0) should be handled exclusively under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox. It should be stored in a sealed container in a cool, dry, and dark place.
Spectroscopic Characterization
The structure and purity of this compound(0) are confirmed through various spectroscopic techniques, primarily NMR and IR spectroscopy.
| Spectroscopic Data | |
| ¹H NMR (Benzene-d6) | δ (ppm): 7.5-7.0 (m, 30H, P(C₆H₅)₃), 2.7 (s, 4H, C₂H₄) |
| ³¹P{¹H} NMR (Toluene) | δ (ppm): ~24-28 (s) |
| IR (KBr) | ν (cm⁻¹): ~1435 (P-Ph), ~1190 (C-H bend of C₂H₄), ~800 (C-H out-of-plane bend of C₂H₄) |
Note: Exact chemical shifts and vibrational frequencies may vary slightly depending on the solvent and instrument used.
Reactivity and Applications in Catalysis
This compound(0) is a versatile reagent and catalyst precursor in organic synthesis. Its reactivity is dominated by the facile dissociation of the ethene ligand, which generates a highly reactive "Ni(PPh3)2" fragment. This species readily participates in oxidative addition reactions, a key step in many catalytic cycles.
Oxidative Addition and Cross-Coupling Reactions
A primary application of this compound(0) is in cross-coupling reactions, such as the Suzuki and Negishi couplings. The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the nickel(0) center.
Figure 1. Catalytic Cycle of Nickel(0) in Cross-Coupling Reactions
In this cycle, the active catalyst, bis(triphenylphosphine)nickel(0), is generated by the dissociation of ethene from the precursor. This species then undergoes oxidative addition with an organic halide (R-X) to form a nickel(II) intermediate. Subsequent transmetalation with an organometallic reagent (R'-M) and reductive elimination yields the cross-coupled product (R-R') and regenerates the nickel(0) catalyst.
Experimental Workflow: Nickel-Catalyzed Suzuki Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki cross-coupling reaction using this compound(0) as a pre-catalyst.
Figure 2. Experimental Workflow for a Nickel-Catalyzed Suzuki Coupling
Conclusion
This compound(0) is a valuable and versatile nickel(0) complex with significant applications in homogeneous catalysis. Its ease of synthesis and well-defined reactivity make it an important tool for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective utilization in the development of novel synthetic methodologies and the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
Spectroscopic and Synthetic Guide to (Ethene)bis(triphenylphosphine)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the organonickel complex (ethene)bis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂. This compound is a key precursor and catalyst in various organic transformations. This document compiles available spectroscopic data, offers a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation and characterization.
Spectroscopic Data
The spectroscopic characterization of Ni(C₂H₄)(PPh₃)₂ is crucial for its identification and quality control. While a complete set of spectroscopic data is not widely reported in the literature, the available ¹H NMR data is presented below. For comparative purposes, spectroscopic data for structurally related nickel-phosphine complexes are also informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Ni(C₂H₄)(PPh₃)₂ provides distinct signals for the coordinated ethene and the triphenylphosphine ligands.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.51 | m | 12H | ortho-Protons of PPh₃ |
| 6.97 | m | 18H | meta- and para-Protons of PPh₃ |
| 2.63 | s | 4H | C₂H₄ |
| Solvent: C₆D₆, Reference: TMS |
¹³C and ³¹P NMR: To date, the ¹³C and ³¹P NMR data for Ni(C₂H₄)(PPh₃)₂ have not been extensively reported in the peer-reviewed literature.
Infrared (IR) Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of Ni(C₂H₄)(PPh₃)₂ has not been specifically detailed in the available literature. Generally, square planar d⁸ nickel(II) complexes, which are related to the Ni(0) d¹⁰ starting materials for this synthesis, exhibit absorption bands between 450 and 600 nm. For comparison, the UV-visible spectrum of [NiI₂(PPh₃)₂] in toluene shows charge transfer bands at 20,000 and 25,000 cm⁻¹[1].
Experimental Protocol: Synthesis of Ni(C₂H₄)(PPh₃)₂
The synthesis of Ni(C₂H₄)(PPh₃)₂ is typically achieved through the displacement of a weakly coordinated ligand, such as 1,5-cyclooctadiene (COD), from a Ni(0) precursor by triphenylphosphine in the presence of ethene.
Reaction:
Ni(COD)₂ + 2 PPh₃ + C₂H₄ → Ni(C₂H₄)(PPh₃)₂ + 2 COD
Materials and Reagents:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
Triphenylphosphine (PPh₃)
-
Ethene (C₂H₄) gas
-
Anhydrous toluene or other suitable inert solvent
-
Standard Schlenk line or glovebox equipment for handling air-sensitive compounds
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) and two equivalents of triphenylphosphine.
-
Dissolution: Anhydrous toluene is added to the flask to dissolve the solids. The solution will typically appear yellow.
-
Introduction of Ethene: The atmosphere of the flask is replaced with ethene gas. This can be achieved by bubbling a steady stream of ethene through the solution or by maintaining the reaction under a positive pressure of ethene.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing a color change and by techniques such as thin-layer chromatography (TLC) if applicable.
-
Isolation of the Product: Upon completion of the reaction, the product can be isolated by removing the solvent under reduced pressure. The resulting solid is then washed with a non-polar solvent in which the product is sparingly soluble, such as pentane or hexane, to remove any residual COD and unreacted starting materials.
-
Drying and Storage: The purified product is dried under vacuum and stored under an inert atmosphere at low temperature, as it is sensitive to air and heat.
Experimental Workflow and Logic
The synthesis and characterization of Ni(C₂H₄)(PPh₃)₂ follows a logical progression from starting materials to the final, purified product. The workflow is designed to ensure the successful formation of the target complex while minimizing decomposition.
This diagram illustrates the sequential steps involved in the synthesis, from the initial mixing of reagents to the final characterization and storage of the product. Each step is critical for achieving a high yield and purity of the desired complex. The use of inert atmosphere techniques throughout the process is paramount due to the air-sensitive nature of the nickel(0) species.
References
IUPAC name and CAS number for Ethenebis(triphenylphosphine)nickel
An In-depth Examination of (Ethene)bis(triphenylphosphine)nickel(0), a Key Precursor in Homogeneous Catalysis
This technical guide provides a comprehensive overview of (Ethene)bis(triphenylphosphine)nickel(0), a significant organonickel complex utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Properties
(Ethene)bis(triphenylphosphine)nickel(0) is a nickel(0) complex where the central nickel atom is coordinated to one ethene molecule and two triphenylphosphine ligands.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| IUPAC Name | ethene;nickel;triphenylphosphane[1] |
| CAS Number | 23777-40-4[1] |
| Molecular Formula | C₃₈H₃₄NiP₂[1] |
| Molecular Weight | 611.3 g/mol [1] |
| Appearance | Air-sensitive solid |
Table 2: Structural and Spectroscopic Data
| Property | Value |
| Coordination Geometry | Trigonal planar (predicted) |
| Ni-P Bond Length | 2.19(2) Å[2] |
| ¹H NMR | Data not available in searched literature |
| ¹³C NMR | Data not available in searched literature |
| ³¹P NMR | Data not available in searched literature |
| Infrared (IR) Spectrum | Data not available in searched literature |
Synthesis and Handling
(Ethene)bis(triphenylphosphine)nickel(0) is typically synthesized from a suitable nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], through ligand exchange. Due to its air-sensitive nature, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Experimental Protocol: Synthesis from Bis(1,5-cyclooctadiene)nickel(0)
This protocol is based on the general principle of ligand exchange on a Ni(0) center.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Triphenylphosphine (PPh₃)
-
Ethene (Ethylene) gas
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) in the chosen anhydrous, degassed solvent.
-
Add two equivalents of triphenylphosphine to the solution while stirring.
-
Bubble ethene gas through the solution for a specified period to facilitate the displacement of the cyclooctadiene ligands.
-
The product can be isolated by precipitation upon addition of a non-polar solvent (e.g., pentane or hexane) and subsequent filtration under inert atmosphere.
-
The resulting solid should be washed with the non-polar solvent and dried under vacuum.
Note: This is a generalized procedure. Specific reaction times, temperatures, and concentrations should be optimized based on literature precedents for similar nickel(0) phosphine complexes.
Chemical Reactivity and Catalytic Applications
(Ethene)bis(triphenylphosphine)nickel(0) serves as a valuable precursor to the catalytically active 14-electron species, "Ni(PPh₃)₂", which is formed upon dissociation of the ethene ligand. This coordinatively unsaturated species is a key intermediate in a variety of nickel-catalyzed cross-coupling reactions.
The general catalytic cycle for many nickel-catalyzed cross-coupling reactions involves the following key steps:
-
Oxidative Addition: The active Ni(0) species undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate.
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organonickel(II) halide then reacts with an organoboron reagent in the presence of a base, leading to the formation of a diorganonickel(II) complex.
-
Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the new carbon-carbon bond (R-R') and regenerate the catalytically active Ni(0) species.
The ethene ligand in the title compound is labile and can be readily displaced by other substrates, initiating the catalytic cycle.
Visualizing Chemical Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (Ethene)bis(triphenylphosphine)nickel(0).
Caption: A flowchart illustrating the key steps in the synthesis of (Ethene)bis(triphenylphosphine)nickel(0).
Generalized Catalytic Cycle
The diagram below represents a simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction, where (Ethene)bis(triphenylphosphine)nickel(0) can serve as the precatalyst.
Caption: A simplified diagram of a nickel-catalyzed cross-coupling cycle.
References
Unveiling the Electronic Heart of a Catalyst: An In-depth Technical Guide to the Electron Configuration and Oxidation State of Nickel in (Ethene)bis(triphenylphosphine)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electron configuration and oxidation state of the central nickel atom in the organometallic complex (ethene)bis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂. This complex is a cornerstone in the field of organometallic chemistry and catalysis, playing a pivotal role in various synthetic transformations. A thorough understanding of its electronic structure is paramount for elucidating reaction mechanisms and designing novel catalytic systems. This document details the experimental methodologies employed to determine these fundamental properties, presents key quantitative data, and illustrates the logical connections between experimental observations and the resulting electronic description.
Introduction
(Ethene)bis(triphenylphosphine)nickel(0) is a coordinatively unsaturated 16-electron complex that serves as a versatile precursor and catalyst in a myriad of organic reactions, including olefin dimerization, polymerization, and cross-coupling reactions. The reactivity and catalytic efficacy of this complex are intrinsically linked to the electronic state of the nickel center. This guide will delve into the experimental and theoretical underpinnings that establish the oxidation state and electron configuration of nickel in this pivotal compound.
Electron Configuration and Oxidation State of Nickel
The nickel atom in (ethene)bis(triphenylphosphine)nickel(0) formally exists in the zero oxidation state (Ni(0)) . This assignment is based on the neutral nature of the ligands, ethene (C₂H₄) and triphenylphosphine (PPh₃), and the overall neutral charge of the complex.
A neutral nickel atom has an electron configuration of [Ar] 3d⁸ 4s². In the formation of the Ni(0) complex, the valence electrons are rearranged to achieve a more stable configuration. For a tetracoordinate Ni(0) complex with strong field ligands like phosphines, the 4s electrons are typically promoted to the 3d orbitals, resulting in a d¹⁰ electron configuration . This [Ar] 3d¹⁰ configuration signifies a filled d-shell, which has significant implications for the complex's geometry, stability, and reactivity.
Experimental Determination of Electronic Properties
The determination of the oxidation state and electron configuration of nickel in Ni(C₂H₄)(PPh₃)₂ is not merely a theoretical exercise but is substantiated by a range of experimental techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a compound, providing precise information on bond lengths and angles. This data, in turn, offers profound insights into the nature of the metal-ligand bonding and the oxidation state of the metal center.
Experimental Protocol:
-
Crystal Growth: Single crystals of Ni(C₂H₄)(PPh₃)₂ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an inert solvent, such as toluene or a mixture of toluene and pentane, under an inert atmosphere (e.g., nitrogen or argon) at low temperature.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Data Presentation:
| Parameter | Value | Reference Complex |
| Bond Lengths (Å) | ||
| Ni–P | 2.19(2) | Ni(PPh₃)₃[1] |
| Ni–C (ethene) | ~1.97 | [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂[2] |
| C=C (ethene) | ~1.42 | [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂[2] |
| Bond Angles (°) | ||
| P–Ni–P | ~110-120 | Tetrahedral Ni(0) complexes |
| C–Ni–C | ~40-45 | η²-alkene coordination |
The observed Ni-P and Ni-C bond lengths are consistent with those expected for a Ni(0) center. The elongation of the C=C bond in the coordinated ethene ligand compared to free ethene (1.34 Å) is indicative of significant π-backbonding from the electron-rich d¹⁰ nickel center into the π* orbitals of the ethene molecule. This backbonding is a hallmark of low-valent transition metal-olefin complexes.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. Both ¹H and ³¹P NMR are particularly informative for Ni(C₂H₄)(PPh₃)₂.
Experimental Protocol:
-
Sample Preparation: A small amount of the complex is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) inside an NMR tube under an inert atmosphere.
-
Data Acquisition: ¹H and ³¹P{¹H} NMR spectra are recorded on a high-field NMR spectrometer. For ³¹P NMR, an external standard, such as 85% H₃PO₄, is used for chemical shift referencing.
¹H NMR Spectroscopy: The protons of the coordinated ethene ligand in Ni(0) complexes typically appear as a broad singlet in the upfield region of the spectrum (around 2.5-3.5 ppm) due to the shielding effect of the metal center.
³¹P NMR Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the oxidation state and coordination environment of the nickel atom. For Ni(0)-phosphine complexes, the ³¹P chemical shifts are typically observed in the range of +20 to +40 ppm. This is in stark contrast to Ni(II)-phosphine complexes, which often exhibit much larger chemical shifts or are paramagnetic, leading to very broad or unobservable signals. The observation of a sharp signal in this region for Ni(C₂H₄)(PPh₃)₂ is strong evidence for a diamagnetic d¹⁰ Ni(0) center.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The C=C stretching frequency of the ethene ligand is a sensitive indicator of the extent of π-backbonding.
Experimental Protocol:
-
Sample Preparation: An IR spectrum of the complex can be obtained as a solid (e.g., in a KBr pellet) or as a solution in a suitable solvent (e.g., THF) using an IR-transparent cell.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
In Ni(C₂H₄)(PPh₃)₂, the C=C stretching vibration of the coordinated ethene is observed at a lower frequency (typically around 1450-1500 cm⁻¹) compared to free ethene (1623 cm⁻¹). This significant redshift is a direct consequence of the population of the ethene π* antibonding orbital through back-donation from the Ni(0) center, which weakens the C=C bond.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol:
-
Sample Preparation: A thin film or a powdered sample of the complex is mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined.
For nickel compounds, the binding energy of the Ni 2p core level is indicative of the oxidation state. Ni(0) species typically exhibit Ni 2p₃/₂ binding energies in the range of 852-853 eV, which is lower than that observed for Ni(II) compounds (typically >854 eV).
Synthesis of (Ethene)bis(triphenylphosphine)nickel(0)
A reliable synthesis of this complex is crucial for its study and application. The following protocol is adapted from the synthesis of related Ni(0) phosphine complexes.
Experimental Protocol:
-
Reaction Setup: All manipulations are carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox. All solvents should be freshly distilled and deoxygenated.
-
Precursor: In a Schlenk flask, bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) is used as the starting material.
-
Ligand Addition: A solution of two equivalents of triphenylphosphine (PPh₃) in toluene is added to a stirred suspension of [Ni(COD)₂] in toluene at room temperature.
-
Ethene Introduction: The reaction mixture is then exposed to a stream of ethene gas with continuous stirring. The reaction progress can be monitored by a color change.
-
Isolation and Purification: The product is typically isolated by precipitation with a non-polar solvent such as pentane or hexane. The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Logical Relationship of Electronic State Determination
The following diagram illustrates the logical workflow from experimental observations to the conclusive determination of the electron configuration and oxidation state of nickel in (ethene)bis(triphenylphosphine)nickel(0).
Caption: Logical workflow for determining the electronic state of nickel.
Conclusion
The convergence of evidence from X-ray crystallography, NMR and IR spectroscopy, and X-ray photoelectron spectroscopy unequivocally establishes the oxidation state of nickel in (ethene)bis(triphenylphosphine)nickel as zero (Ni(0)). This corresponds to a d¹⁰ electron configuration for the nickel center. The strong π-backbonding from the electron-rich nickel to the ethene ligand, a direct consequence of this electronic structure, is a key feature that dictates the geometry and reactivity of this important organometallic complex. A thorough grasp of these fundamental electronic properties is indispensable for researchers and scientists in the fields of catalysis and drug development who utilize such complexes to drive chemical transformations.
References
A Deep Dive into the Theoretical and Computational Landscape of (η²-Ethene)bis(triphenylphosphine)nickel(0)
A Technical Whitepaper for Researchers in Organometallic Chemistry and Catalysis
Abstract
This technical guide provides an in-depth exploration of the theoretical underpinnings and computational modeling of the organometallic complex (η²-ethene)bis(triphenylphosphine)nickel(0), Ni(C2H4)(PPh3)2. This complex is a prototypical example of a Ni(0)-olefin complex, a class of compounds that are crucial intermediates in numerous nickel-catalyzed reactions, including polymerization, oligomerization, and cross-coupling reactions. A thorough understanding of the electronic structure, bonding, and reactivity of Ni(C2H4)(PPh3)2 is paramount for the rational design of more efficient and selective catalysts. This document summarizes key theoretical concepts, details prevalent computational methodologies, presents available quantitative data, and outlines a representative experimental protocol for the synthesis of such complexes. The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development who are engaged with organometallic chemistry and catalysis.
Theoretical Background: The Nature of the Nickel-Olefin Bond
The bonding in Ni(C2H4)(PPh3)2 is best described by the Dewar-Chatt-Duncanson model. This model posits two primary bonding interactions:
-
σ-Donation: The filled π-orbital of the ethylene ligand donates electron density to an empty d-orbital on the nickel center.
-
π-Back-donation: A filled d-orbital on the nickel center donates electron density back into the empty π*-antibonding orbital of the ethylene ligand.
This synergistic interplay of donation and back-donation results in a stable metal-olefin bond and leads to characteristic structural and spectroscopic features, such as an elongation of the C=C bond in the coordinated ethylene and a decrease in its vibrational frequency compared to free ethylene.
The triphenylphosphine (PPh3) ligands play a crucial role in modulating the electronic properties of the nickel center. As strong σ-donors and moderate π-acceptors, they increase the electron density on the nickel atom, which in turn enhances the π-back-donation to the ethylene ligand. The steric bulk of the PPh3 ligands also influences the stability and reactivity of the complex.
Computational Modeling of Ni(0)-Olefin Complexes
Due to the experimental challenges in studying transient and often unstable catalytic intermediates, computational modeling has become an indispensable tool for elucidating the electronic structure and reaction mechanisms of complexes like Ni(C2H4)(PPh3)2. Density Functional Theory (DFT) is the most widely employed computational method for such studies, offering a good balance between accuracy and computational cost.
A Note on Model Systems
Typical Computational Workflow
The following diagram illustrates a typical workflow for the computational modeling of a Ni(0)-olefin complex.
Literature review on zerovalent nickel phosphine complexes
An In-depth Guide to Zerovalent Nickel Phosphine Complexes
Introduction
Zerovalent nickel [Ni(0)] complexes, particularly those stabilized by phosphine ligands, are powerful tools in modern synthetic chemistry. Their ability to readily undergo oxidative addition and reductive elimination makes them highly effective catalysts for a wide array of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[1] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2]
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of zerovalent nickel phosphine complexes. It is intended for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, comparative data, and a review of their catalytic utility. The unique reactivity of these complexes, often complementary to their palladium counterparts, allows for the activation of challenging substrates like aryl chlorides, fluorides, and ethers, expanding the scope of synthetic possibilities.[3][4]
Synthesis Strategies
The preparation of zerovalent nickel phosphine complexes primarily follows two main pathways: the direct ligation of a Ni(0) precursor or the in situ reduction of a suitable Ni(II) salt in the presence of phosphine ligands.
A. From Ni(0) Precursors: The most common and direct method involves the use of commercially available Ni(0) sources, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. The labile COD ligands are readily displaced by stronger donor phosphine ligands to form the desired [Ni(PR₃)ₙ] complexes. This method offers high purity and avoids the need for reducing agents.[5][6]
B. From Ni(II) Precursors (In Situ Reduction): An operationally simpler, though potentially less clean, approach is the reduction of Ni(II) salts (e.g., NiCl₂, NiBr₂) in the presence of phosphine ligands.[4] Common reducing agents include zinc powder (Zn⁰), manganese (Mn⁰), or organometallic reagents. While convenient, this method can sometimes lead to incomplete reduction or the formation of various nickel species, which may impact reaction outcomes.[7]
Caption: Primary synthetic routes to zerovalent nickel phosphine complexes.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis and application of these complexes.
Protocol 1: Synthesis of Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄] via Reduction
This protocol is adapted from procedures for synthesizing Ni(II) phosphine precursors, which are then reduced.
-
Materials : Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), triphenylphosphine (PPh₃), sodium hypophosphite (NaH₂PO₂), ethanol, diethyl ether.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser, dissolve nickel(II) chloride hexahydrate (1.2 g) in dry ethanol (15 mL) with gentle warming.[8]
-
In a separate flask, dissolve triphenylphosphine (2.8 g) in isopropanol (30 mL) and bring to a gentle reflux to ensure complete dissolution.[8]
-
Carefully add the warm nickel chloride solution to the refluxing triphenylphosphine solution. The mixture will change color.[8]
-
Add a reducing agent, such as sodium hypophosphite, to the mixture and continue to reflux for 10-15 minutes.
-
Cool the mixture to room temperature, then further in an ice bath to precipitate the product.
-
Filter the resulting solid by suction, wash with cold diethyl ether (10 mL), and dry under a stream of air or in a desiccator.[8]
-
Protocol 2: Synthesis of a [Ni(PR₃)₂(alkene)] Complex from [Ni(COD)₂]
This protocol demonstrates the ligand displacement strategy for creating low-coordinate Ni(0) complexes.[5][7]
-
Materials : Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], a bulky monophosphine ligand (e.g., PMe₂Ar'), divinyltetramethyldisiloxane (DVDS), toluene, pentane.
-
Procedure :
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
In a vial equipped with a stir bar, dissolve [Ni(COD)₂] (0.20 mmol) in toluene (5 mL).[5]
-
Add the desired phosphine ligand (0.40 mmol, 2 equivalents) to the solution. The reaction color will typically change.
-
To generate a monophosphine complex, one of the phosphines can be displaced by adding a diolefin like DVDS.[7][9]
-
Allow the reaction to stir at room temperature for 18 hours.[5]
-
Remove the solvent in vacuo.
-
Triturate the resulting residue with pentane (3 x 2 mL) to remove soluble impurities and isolate the product as a solid. Dry under vacuum.[5]
-
Characterization Data
Zerovalent nickel phosphine complexes are typically characterized using a combination of spectroscopic and analytical techniques. ³¹P{¹H} NMR spectroscopy is particularly informative for assessing ligand coordination and complex purity.
| Complex Type | Representative Complex | ³¹P{¹H} NMR Shift (δ, ppm) | Key Structural Features | Reference |
| Bis-phosphine | [Ni(PMe₂Arᵐ⁻ˣʸˡ²)₂] | ~30-40 | Bent P-Ni-P geometry due to bulky ligands. Fluxional in solution. | [7] |
| Monophosphine | [Ni(PMe₂Ar')(DVDS)] | ~25-35 | One phosphine and one diolefin ligand coordinated to Ni(0). | [7][9] |
| NHC/Phosphine | [Ni⁰(ArNHCPPh₂)(styrene)] | Not specified | Chelating ligand with both phosphine and N-heterocyclic carbene donors. | [10][11] |
| Allylphosphine | [Ni(PPh₂CH₂CHCH₂)₄] | Not specified | Four monodentate phosphine ligands with pendant allyl groups. | [5] |
Note: NMR shifts are highly dependent on the specific ligand structure and solvent.
Catalytic Applications in Cross-Coupling
A primary application of Ni(0)-phosphine complexes is in cross-coupling catalysis, which is foundational in pharmaceutical and materials science.[1] They are particularly valued for their ability to activate inert C-Cl, C-F, and C-O bonds, which are often challenging for palladium catalysts.[3][4]
The general catalytic cycle for a Ni-catalyzed cross-coupling reaction (e.g., Kumada or Suzuki coupling) is illustrated below. The cycle begins with the active [Ni(0)L₂] species, which undergoes oxidative addition with an organohalide (R-X). This is followed by transmetalation with an organometallic reagent (R'-M) and concludes with reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.
Caption: A generalized catalytic cycle for Ni(0)-phosphine mediated cross-coupling.
Catalytic Performance Data
The choice of phosphine ligand significantly modulates the electronic and steric properties of the nickel center, directly influencing catalytic activity and selectivity.[1] Monophosphine Ni(0) complexes often exhibit superior activity compared to their bis-phosphine counterparts, as they more readily generate the highly reactive monoligated 'PNi(0)' species required for catalysis.[7][9]
| Reaction Type | Catalyst System | Substrates | Loading (mol%) | Yield (%) | Key Finding | Reference |
| C-S Coupling | [Ni(PMe₂Ar')(DVDS)] | Aryl chlorides + Alkylthiols | 1–5 | High | Monophosphine Ni(0) precatalysts are more active than Ni(II) analogues. | [9] |
| Kumada Coupling | [Ni⁰(ArNHCPPh₂)(styrene)] | Heteroaryl chlorides + Grignard reagents | Low | High | Bulkiness of the N-substituent on the NHC ligand enhances performance. | [10][11] |
| Suzuki Coupling | [Ni⁰(ArNHCPPh₂)(styrene)] | Aryl chlorides + Boronic acids | Low | High | Low oxidation state of the metal center is crucial for high activity. | [10] |
| Homo-coupling | NiCl₂/PPh₃/Zn⁰ | Aryl triflates | Not specified | Moderate | Ni(0) generated in situ can effectively couple activated aryl sulfonates. | [4] |
Conclusion
Zerovalent nickel phosphine complexes are indispensable catalysts in organic synthesis. Their preparation via ligand displacement from Ni(0) precursors or in situ reduction of Ni(II) salts provides flexible entry points for generating catalytically active species. The rational design of phosphine ligands, including the incorporation of bulky substituents or combination with other ligand classes like N-heterocyclic carbenes, allows for fine-tuning of reactivity and the catalysis of challenging bond formations.[1][7][10] For professionals in drug development, the ability of these nickel systems to efficiently construct complex molecular architectures from readily available starting materials offers a powerful strategy to accelerate the discovery and synthesis of new therapeutic agents.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03375B [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Phosphine-functionalized NHC Ni(ii) and Ni(0) complexes: synthesis, characterization and catalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel(0) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethenebis(triphenylphosphine)nickel(0), often generated in situ from nickel(0) precursors and triphenylphosphine, as a highly effective catalyst for cross-coupling reactions. This catalyst system is particularly valuable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and crucial for the development of new pharmaceutical agents.
Introduction
This compound(0), with the chemical formula (Ph₃P)₂Ni(CH₂=CH₂), is a low-valent nickel complex that serves as a powerful catalyst in a variety of cross-coupling reactions. While the isolated complex can be used, it is more commonly generated in situ from stable Ni(II) precatalysts like dichlorobis(triphenylphosphine)nickel(II) (Ni(PPh₃)₂Cl₂) or from Ni(0) sources like bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) in the presence of triphenylphosphine (PPh₃). This approach offers a cost-effective and versatile method for constructing biaryl and other coupled products, which are prevalent scaffolds in many drug molecules. The use of nickel catalysis presents a more economical and sustainable alternative to palladium-based systems.[1][2]
Catalytic Activity and Applications
The primary application of the this compound(0) catalyst system is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the coupling of aryl or vinyl halides with aryl- or vinylboronic acids.[3] The catalyst has demonstrated high efficacy in coupling challenging substrates, such as deactivated aryl chlorides, at room temperature, which is a significant advantage in the synthesis of complex molecules with sensitive functional groups.[4]
Quantitative Data Summary
The following table summarizes the performance of the Ni(0)/PPh₃ catalyst system in the Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids at room temperature. The data is compiled from a study by Tang and Hu (2006), where the active catalyst was generated in situ from Ni(COD)₂ and PPh₃.[4]
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%)[4] |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 |
| 3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 92 |
| 4 | 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | 4-Methoxy-3',5'-dimethylbiphenyl | 95 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 93 |
| 6 | Chlorobenzene | Phenylboronic acid | Biphenyl | 85 |
| 7 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 88 |
| 8 | Methyl 4-chlorobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | 82 |
| 9 | 2-Chloronaphthalene | Phenylboronic acid | 2-Phenylnaphthalene | 94 |
Reaction Mechanism
The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a Ni(0)/Ni(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Ni(II) intermediate, (PPh₃)₂Ni(Ar)(X). This step is often considered the rate-determining step.[4]
-
Transmetalation: The Ni(II) intermediate reacts with the boronic acid, typically activated by a base, to form a new Ni(II) species where the halide is replaced by the aryl group from the boronic acid. This step generates a diorganonickel(II) complex, (PPh₃)₂Ni(Ar)(Ar').
-
Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Below are detailed protocols for the in situ generation of the nickel catalyst and a general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.
Protocol 1: In Situ Generation of Ni(0)/PPh₃ Catalyst from Ni(COD)₂ and Suzuki-Miyaura Coupling
This protocol is adapted from Tang and Hu, J. Org. Chem.2006 , 71, 2167-2169.[4]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Water
-
Silica gel for column chromatography
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve bis(1,5-cyclooctadiene)nickel(0) (5.5 mg, 0.02 mmol, 4 mol%) and triphenylphosphine (11 mg, 0.04 mmol, 8 mol%) in 2 mL of anhydrous THF.
-
Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base.
-
Reaction Conditions: Seal the reaction vial and stir the mixture at room temperature for 30 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Synthesis of Ni(PPh₃)₂Cl₂ Precatalyst and Subsequent Suzuki-Miyaura Coupling
This protocol provides a method for synthesizing the air-stable Ni(II) precatalyst, which can then be reduced in situ for the cross-coupling reaction.
Synthesis of Ni(PPh₃)₂Cl₂:
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Ether
-
Nitrogen or Argon source
Procedure:
-
In a 20 mL vial, combine NiCl₂·6H₂O (0.5 g) and 7 mL of ethanol.
-
Seal the vial and degas the solution with a stream of nitrogen for 15 minutes.
-
Quickly add PPh₃ (1.2 g) to the vial and seal it again.
-
Stir the reaction mixture in an 80 °C water bath for 1 hour.
-
Allow the mixture to cool to room temperature and then place it in an ice-water bath for 10 minutes.
-
Collect the resulting solid by vacuum filtration, washing with small portions of cold ethanol and then ether.
-
Dry the solid under vacuum to yield the Ni(PPh₃)₂Cl₂ precatalyst.
Suzuki-Miyaura Coupling using Ni(PPh₃)₂Cl₂/n-BuLi:
Materials:
-
Ni(PPh₃)₂Cl₂ (prepared as above)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add Ni(PPh₃)₂Cl₂ (4 mol%), the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried vial with a magnetic stir bar.
-
Add anhydrous THF to the vial.
-
Catalyst Activation: Cool the mixture to 0 °C and slowly add n-butyllithium (8 mol%) dropwise. The presence of the aryl chloride during the reduction of the Ni(II) precatalyst is crucial for generating a highly active catalyst.[4]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for the required time (typically 24-30 hours).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Bis(triphenylphosphine))ethylene nickel(0) in Ethylene Polymerization and Oligomerization
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction
(Bis(triphenylphosphine))ethylene nickel(0), denoted as Ni(C₂H₄)(PPh₃)₂, is a versatile catalyst precursor for the selective oligomerization and polymerization of ethylene. As a low-valent nickel(0) complex, it serves as a source of a catalytically active nickel center upon activation, typically through ligand dissociation or reaction with a co-catalyst. The triphenylphosphine (PPh₃) ligands play a crucial role in stabilizing the nickel center and influencing the catalytic activity and selectivity of the system. The ethylene ligand is labile and is readily displaced by incoming monomer units during the catalytic cycle.
The reactivity of Ni(C₂H₄)(PPh₃)₂ can be finely tuned by varying reaction parameters such as temperature, ethylene pressure, and the choice of co-catalyst or activator. This allows for the targeted synthesis of either short-chain oligomers, such as butenes and hexenes, or high-molecular-weight polyethylene.
Quantitative Data Summary
The catalytic performance of Ni(C₂H₄)(PPh₃)₂ is highly dependent on the specific reaction conditions and the nature of the co-catalyst employed. The following tables summarize key quantitative data from representative catalytic systems.
Table 1: Ethylene Dimerization and Oligomerization with Ni(C₂H₄)(PPh₃)₂
| Co-catalyst/Activator | Temperature (°C) | Ethylene Pressure (bar) | TON (mol product/mol Ni) | Selectivity for Butenes (%) | Selectivity for 1-Butene (%) |
| MAO | 35 | 2 | 686 x 10³ | 90-100 | 34-78 |
| Et₂AlCl | 20 | 10 | 10-144 x 10³ | 98-100 | - |
| None (thermal) | 100 | 20 | >1000 | >95 | ~70 |
TON: Turnover Number
Table 2: Ethylene Polymerization with Ni(C₂H₄)(PPh₃)₂-based Systems
| Co-catalyst/Activator | Al/Ni Ratio | Temperature (°C) | Ethylene Pressure (bar) | Activity (g PE/mol Ni·h) | Molecular Weight ( g/mol ) |
| MAO | 500 | 40 | 10 | 4.41 x 10⁶ | 1.5 x 10⁵ |
| Et₂AlCl | 200 | 20 | 10 | 1.2 x 10⁵ | - |
PE: Polyethylene; MAO: Methylaluminoxane
Experimental Protocols
General Considerations
All manipulations involving the nickel catalyst and organoaluminum co-catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. Ethylene gas should be of high purity.
Protocol for Ethylene Dimerization
This protocol describes a typical procedure for the dimerization of ethylene to butenes using Ni(C₂H₄)(PPh₃)₂ activated by methylaluminoxane (MAO).
Materials:
-
(Bis(triphenylphosphine))ethylene nickel(0) [Ni(C₂H₄)(PPh₃)₂]
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene
-
High-purity ethylene
-
Schlenk flask (100 mL)
-
Stainless steel autoclave (300 mL) equipped with a magnetic stirrer, pressure gauge, and temperature controller
-
Gas chromatography (GC) system for product analysis
Procedure:
-
In a glovebox, weigh 10.0 mg (15.9 µmol) of Ni(C₂H₄)(PPh₃)₂ into a Schlenk flask.
-
Add 20 mL of anhydrous toluene to the flask and stir to dissolve the complex.
-
In a separate vial, calculate and measure the required volume of MAO solution to achieve the desired Al/Ni molar ratio (e.g., 500:1).
-
Seal the autoclave and purge thoroughly with argon.
-
Introduce 80 mL of anhydrous toluene into the autoclave via a cannula.
-
Inject the calculated amount of MAO solution into the autoclave.
-
Pressurize the autoclave with ethylene to the desired pressure (e.g., 2 bar) and allow the system to equilibrate at the reaction temperature (e.g., 35 °C).
-
Inject the catalyst solution from the Schlenk flask into the autoclave to initiate the reaction.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 30 minutes), stirring vigorously.
-
Terminate the reaction by rapidly cooling the autoclave in an ice bath and venting the ethylene gas.
-
Collect a sample of the gas phase from the autoclave headspace for GC analysis to determine the butene selectivity and turnover frequency.
Protocol for Ethylene Polymerization
This protocol outlines a general procedure for the polymerization of ethylene to polyethylene using Ni(C₂H₄)(PPh₃)₂ activated by MAO.
Materials:
-
(Bis(triphenylphosphine))ethylene nickel(0) [Ni(C₂H₄)(PPh₃)₂]
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene
-
High-purity ethylene
-
Acidified methanol (5% HCl in methanol)
-
Stainless steel autoclave (300 mL) with mechanical stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare the catalyst and MAO solutions as described in the dimerization protocol.
-
Charge the autoclave with 100 mL of anhydrous toluene and the required amount of MAO solution.
-
Heat the autoclave to the desired reaction temperature (e.g., 40 °C).
-
Pressurize the autoclave with ethylene to the target pressure (e.g., 10 bar).
-
Inject the Ni(C₂H₄)(PPh₃)₂ solution to start the polymerization.
-
Maintain constant ethylene pressure and temperature for the specified duration (e.g., 30 minutes) with vigorous stirring.
-
Stop the ethylene feed and carefully vent the reactor.
-
Quench the reaction by adding 100 mL of acidified methanol to the reactor.
-
Stir the mixture for 30 minutes to precipitate the polyethylene.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Determine the yield of polyethylene to calculate the catalyst activity.
Mandatory Visualizations
Caption: Proposed metallacycle mechanism for ethylene dimerization.
Caption: A typical workflow for ethylene polymerization.
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Ethenebis(triphenylphosphine)nickel(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. While palladium catalysts have traditionally dominated this field, there is a growing interest in utilizing more earth-abundant and cost-effective first-row transition metals, such as nickel.[1][2] Nickel catalysts offer distinct reactivity, often enabling the coupling of challenging substrates like aryl chlorides and phenol derivatives.[1][3]
This document provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction using Ethenebis(triphenylphosphine)nickel(0), Ni(C₂H₄)(PPh₃)₂, as a precatalyst. This Ni(0) complex serves as a valuable source of the active catalytic species, Ni(0)(PPh₃)₂, upon dissociation of the labile ethene ligand. The protocol is designed to be a robust starting point for researchers exploring the application of this and similar nickel(0) precatalysts in their synthetic endeavors.
Reaction Principle
The catalytic cycle of the nickel-catalyzed Suzuki-Miyaura coupling is analogous to the palladium-catalyzed counterpart and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound(0) complex is a convenient Ni(0) precatalyst. In solution, the weakly bound ethene ligand readily dissociates, generating the coordinatively unsaturated and highly reactive Ni(0) species, bis(triphenylphosphine)nickel(0). This species then enters the catalytic cycle.
dot
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling using this compound(0).
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound(0) as the precatalyst.
Materials:
-
This compound(0) [Ni(C₂H₄)(PPh₃)₂]
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add this compound(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation
The following tables summarize representative reaction conditions and yields for nickel-catalyzed Suzuki-Miyaura couplings based on literature for analogous Ni(0)/phosphine systems. These serve as a guideline for expected outcomes when using this compound(0).
Table 1: Effect of Base and Solvent on the Coupling of 4-Chloroanisole and Phenylboronic Acid
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 5 | K₃PO₄ | THF | 80 | 24 | 75 |
Table 2: Substrate Scope for Nickel-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 89 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 4 | 4-Chloroanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 90 |
| 5 | 4-Chloroanisole | 3-Furylboronic acid | 4-(Furan-3-yl)anisole | 78 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed. Nickel catalysts are sensitive to oxygen and moisture.
-
Increase the reaction temperature or time.
-
Screen different bases and solvents (see Table 1).
-
Increase the catalyst loading to 10 mol%.
-
-
Formation of Homocoupled Byproducts:
-
This can result from side reactions of the boronic acid or aryl halide. Ensure the stoichiometry is correct.
-
Lowering the reaction temperature may reduce the rate of homocoupling.
-
-
Incomplete Reaction:
-
The aryl halide or boronic acid may be sterically hindered or electronically deactivated. More forcing conditions (higher temperature, stronger base) may be required.
-
Safety Information
-
This compound(0) is air and moisture sensitive and should be handled under an inert atmosphere.
-
The solvents used are flammable.
-
Aryl halides and boronic acids may be toxic or irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct the reaction in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and representative protocol for the Suzuki-Miyaura cross-coupling reaction using the air-sensitive but effective precatalyst, this compound(0). The use of such nickel(0) sources provides a valuable alternative to traditional palladium catalysts, with the potential for lower costs and unique reactivity. The provided data and workflow diagrams offer a solid foundation for researchers to successfully implement and adapt this methodology for the synthesis of a wide range of biaryl compounds.
References
- 1. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethenebis(triphenylphosphine)nickel(0) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanistic aspects and practical applications of ethenebis(triphenylphosphine)nickel(0), [Ni(C₂H₄)(PPh₃)₂], in catalytic cross-coupling reactions. The information is intended for researchers in organic synthesis, catalysis, and medicinal chemistry.
Introduction
This compound(0) is a versatile and reactive Ni(0) precatalyst widely employed in organic synthesis. The ethylene ligand is labile and readily displaced, providing access to a coordinatively unsaturated Ni(0) species that is the active catalyst in various transformations. This complex is particularly effective in catalyzing carbon-carbon bond formation through cross-coupling reactions such as Kumada and Suzuki-Miyaura couplings. Its utility stems from the ability of the nickel center to mediate the reaction between organic electrophiles and nucleophiles, offering a cost-effective alternative to palladium-based catalysts.
Mechanism of Catalysis
The catalytic cycle of nickel-catalyzed cross-coupling reactions generally proceeds through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. The specific mechanism can be influenced by the nature of the reactants and ligands, and may involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.
A generalized Ni(0)/Ni(II) catalytic cycle is depicted below:
Applications of Bis(triphenylphosphine)(ethylene)nickel(0) in Organic Synthesis
Abstract
Bis(triphenylphosphine)(ethylene)nickel(0), [Ni(PPh₃)₂(C₂H₄)], is a versatile and reactive zerovalent nickel complex that serves as a valuable catalyst in a variety of organic transformations. Its utility stems from the lability of the ethylene ligand, which is readily displaced to generate a highly reactive "Ni(PPh₃)₂" fragment. This species is adept at participating in oxidative addition, cycloaddition, and reductive coupling reactions. This application note details two significant applications of this catalytic system: the reductive coupling of alkynes and epoxides to form homoallylic alcohols and the [2+2+2] cycloaddition of diynes and carbon dioxide to synthesize α-pyrones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.
Introduction
Nickel-catalyzed reactions have become indispensable tools in modern organic synthesis, offering a cost-effective and often more reactive alternative to precious metal catalysts like palladium. Zerovalent nickel complexes, particularly those stabilized by phosphine ligands, are central to many of these transformations. The complex [Ni(PPh₃)₂(C₂H₄)] is an important precatalyst in this class. Although often generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and triphenylphosphine (PPh₃), the isolated complex provides a direct entry into Ni(0) catalysis. The ethylene ligand is weakly bound and easily displaced by substrates, initiating the catalytic cycle. This note will explore two key transformations where this catalytic system demonstrates significant synthetic utility.
Application 1: Reductive Coupling of Alkynes and Epoxides
The nickel-catalyzed reductive coupling of alkynes and epoxides provides a powerful method for the synthesis of homoallylic alcohols, structures prevalent in many natural products and pharmaceutical agents.[1] This transformation forms a new carbon-carbon bond with high regioselectivity and stereoselectivity.[1][2] The reaction typically employs a stoichiometric reductant, such as a trialkylborane or a silane.
Quantitative Data Summary
The following table summarizes representative results for the intermolecular reductive coupling of various alkynes and epoxides, demonstrating the substrate scope of the reaction. The catalytic system is typically generated in situ from Ni(COD)₂ and PPh₃, which forms the active Ni(0)-phosphine species.
| Entry | Alkyne | Epoxide | Reductant (equiv.) | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Propylene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 12 | (E)-1-phenylpent-1-en-4-ol | 75 |
| 2 | 1-Hexyne | Styrene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 18 | (E)-1-phenyl-4-decan-3-ol | 68 |
| 3 | Trimethylsilylacetylene | 1,2-Epoxyoctane | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | Dioxane | 50 | 24 | (E)-1-(trimethylsilyl)dec-3-en-2-ol | 71 |
| 4 | Phenylacetylene | Cyclohexene oxide | Et₃B (2.0) | Ni(COD)₂ (10), PPh₃ (20) | THF | 25 | 16 | (E)-2-(1-phenylvinyl)cyclohexan-1-ol | 82 |
| 5 | Methyl propiolate | Propylene oxide | Et₃SiH (2.5) | Ni(COD)₂ (5), PPh₃ (10) | THF | 0 | 8 | Methyl (E)-4-hydroxy-2-methylpent-2-enoate | 65 |
Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Coupling
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenylphosphine (PPh₃)
-
Alkyne (e.g., Phenylacetylene)
-
Epoxide (e.g., Propylene oxide)
-
Triethylborane (Et₃B, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
All reactions should be performed under an inert atmosphere of nitrogen using standard Schlenk techniques or in a glovebox.
-
To a flame-dried Schlenk flask, add Ni(COD)₂ (e.g., 0.1 mmol, 10 mol%) and PPh₃ (e.g., 0.2 mmol, 20 mol%).
-
Add anhydrous THF (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes, during which the solution should turn a reddish-brown color, indicating the formation of the Ni(0)-phosphine complex.
-
Add the alkyne (e.g., 1.2 mmol, 1.2 equiv) to the flask via syringe.
-
Add the epoxide (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylborane (2.0 mmol, 2.0 equiv, 2.0 mL of a 1.0 M solution) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Mechanistic Pathway
The reaction is proposed to proceed through a catalytic cycle involving the formation of a key nickelacyclopentane or nickella(II)oxetane intermediate.[1][2]
References
Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenebis(triphenylphosphine)nickel(0), often represented as Ni(PPh₃)₂(C₂H₄), and its in-situ generated analogue, serve as a highly effective catalyst for a variety of carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in organic synthesis and play a crucial role in the construction of complex molecular architectures, including active pharmaceutical ingredients. This document provides an overview of the applications of this nickel catalyst system in key C-C bond-forming reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams. While the pre-formed complex is available, the vast majority of applications utilize the active Ni(0) species generated in-situ from stable and readily available Ni(II) precursors, such as dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], through reduction.
Key Applications in C-C Bond Formation
The versatility of the this compound catalyst system is demonstrated in several critical transformations:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds through the cross-coupling of aryl halides or triflates with arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex drug candidates.
-
Reductive Coupling: The direct coupling of two electrophiles, such as aryl halides and alkyl halides, in the presence of a reducing agent. This method avoids the pre-formation of organometallic reagents.
-
[2+2+2] Cycloaddition: The construction of six-membered rings by the cyclotrimerization of alkynes and diynes, or the co-cyclization of diynes with other unsaturated partners like nitriles. This provides a powerful route to substituted aromatic and heteroaromatic systems.
Data Presentation
The following tables summarize quantitative data for representative C-C bond formation reactions catalyzed by in-situ generated this compound(0).
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF | RT | 30 | 88 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 92 |
| 4 | 5-Bromopyrimidine | 3-Furanylboronic acid | K₃PO₄ | t-Amyl Alcohol | 80 | 1 | 97 |
Table 2: Reductive Coupling of Aryl Halides with Alkyl Halides
| Entry | Aryl Halide | Alkyl Halide | Reductant | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | 1-Iodooctane | Mn | 4,4'-di-tert-butyl-2,2'-bipyridine | DMPU | 60 | 24 | 85 |
| 2 | 4-Bromoanisole | 1-Bromobutane | Zn | PPh₃ | DMF | 50 | 12 | 78 |
| 3 | 1-Bromonaphthalene | Cyclohexyl bromide | Mn | Pyridine | DMPU | 80 | 36 | 72 |
| 4 | 4-Chlorobenzonitrile | 1-Iodopentane | Zn | PPh₃ | DMF | 60 | 24 | 80 |
Table 3: [2+2+2] Cycloaddition Reactions
| Entry | Diyne | Alkyne/Nitrile | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,7-Octadiyne | Phenylacetylene | - | Toluene | 25 | 0.5 | 92 |
| 2 | N-Tosyl-dipropargylamine | Acetylene | - | THF | 23 | 12 | 92 |
| 3 | 1,6-Heptadiyne | Acetonitrile | BPh₃ | Toluene | 50 | 12 | 85 |
| 4 | Diethyl dipropargylmalonate | N-Cyanopyrrolidine | - | Toluene | RT | 2 | 90 |
Experimental Protocols
The following are detailed protocols for key C-C bond formation reactions. These protocols focus on the in-situ generation of the active Ni(0) catalyst from NiCl₂(PPh₃)₂, a common and practical approach.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol describes the synthesis of a biaryl compound via a nickel-catalyzed Suzuki-Miyaura coupling.[1]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 4 mmol)
-
Phenylboronic acid (0.5 g, 4.1 mmol)
-
Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] (0.13 g, 0.2 mmol)
-
Potassium phosphate (K₃PO₄), crushed (1.7 g, 8 mmol)
-
Toluene, degassed (10 mL)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried 40 mL vial equipped with a magnetic stir bar, add the aryl bromide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add 10 mL of degassed toluene to the vial.
-
Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash twice with 10 mL of water.
-
Wash the organic layer with 5 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Reductive Coupling of an Aryl Halide with an Alkyl Halide
This protocol details the reductive cross-coupling of an aryl iodide with an alkyl iodide.[2][3]
Materials:
-
Aryl iodide (e.g., 4-iodoacetophenone, 1.0 mmol)
-
Alkyl iodide (e.g., 1-iodooctane, 1.0 mmol)
-
Nickel(II) iodide hydrate (NiI₂·xH₂O) (10.7 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (DTBBPy) (5 mol%)
-
1,2-Bis(diphenylphosphino)benzene (5 mol%)
-
Pyridine (10 mol%)
-
Manganese powder (Mn) (2.0 equiv)
-
N,N'-Dimethylpropyleneurea (DMPU)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add NiI₂·xH₂O (10.7 mol%), DTBBPy (5 mol%), 1,2-bis(diphenylphosphino)benzene (5 mol%), and manganese powder (2.0 equiv) to a flame-dried reaction vial with a magnetic stir bar.
-
Add the aryl iodide (1.0 mmol) and the alkyl iodide (1.0 mmol).
-
Add DMPU as the solvent, followed by pyridine (10 mol%).
-
Seal the vial and stir the reaction mixture at 60-80 °C for 24-36 hours. The reaction mixture typically changes color upon completion.
-
After cooling to room temperature, the reaction can be worked up by filtration through a pad of celite to remove insoluble manganese salts, followed by standard aqueous workup and purification by column chromatography.
Protocol 3: [2+2+2] Cycloaddition of a Diyne and an Alkyne
This protocol describes the synthesis of a substituted benzene derivative via a nickel-catalyzed [2+2+2] cycloaddition.
Materials:
-
Diyne (e.g., 1,7-octadiyne, 1.0 mmol)
-
Alkyne (e.g., phenylacetylene, 1.1 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5-10 mol%)
-
Triphenylphosphine (PPh₃) (10-20 mol%)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Ni(COD)₂ (5-10 mol%) and PPh₃ (10-20 mol%) to a flame-dried reaction vial with a magnetic stir bar.
-
Add anhydrous, degassed toluene to dissolve the catalyst components.
-
Add the diyne (1.0 mmol) to the catalyst solution.
-
Slowly add the alkyne (1.1 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, the reaction mixture can be quenched with a few drops of water and then filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired arene.
Mechanistic Insights and Visualizations
The catalytic cycles for these nickel-mediated C-C bond formations generally proceed through a series of well-defined steps involving changes in the oxidation state of the nickel center.
Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling involves a Ni(0)/Ni(II) catalytic cycle.
References
Application Notes and Protocols for Handling Air-Sensitive Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the experimental setup and handling of air-sensitive nickel catalysts. Adherence to these guidelines is critical for ensuring reaction success, reproducibility, and safety in the laboratory.
Introduction to Air-Sensitive Nickel Catalysis
Nickel catalysts are powerful tools in modern organic synthesis, enabling a wide range of cross-coupling reactions crucial for drug discovery and development. Many highly active nickel catalysts, particularly those in the Ni(0) oxidation state, are sensitive to atmospheric oxygen and moisture.[1] Exposure to air can lead to catalyst deactivation through oxidation, resulting in diminished reaction yields and inconsistent results.[2] Therefore, the use of inert atmosphere techniques is paramount for successful nickel-catalyzed transformations.
This guide outlines two primary methods for handling air-sensitive nickel catalysts: the use of a glovebox and Schlenk line techniques.
Core Techniques and Equipment
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), offering the most reliable method for handling highly air-sensitive reagents.
Key Equipment:
-
Inert atmosphere glovebox with an antechamber
-
Spatulas, syringes, needles, and glassware dedicated for glovebox use
-
Analytical balance inside the glovebox
Protocol for Glovebox Use:
-
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven (typically at >120 °C) for several hours and then cooled in a desiccator before being brought into the glovebox antechamber.
-
Material Transfer: Introduce all necessary reagents, solvents, and equipment into the glovebox through the antechamber by performing at least three vacuum/inert gas backfill cycles.
-
Catalyst Handling: Inside the glovebox, accurately weigh the air-sensitive nickel catalyst and other solid reagents directly into the reaction vessel.
-
Reaction Setup: Add degassed solvents and liquid reagents to the reaction vessel using syringes or cannulas. Seal the vessel securely before removing it from the glovebox for subsequent reaction steps (e.g., heating).
Schlenk Line Technique
A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of an inert gas. This technique is suitable for less sensitive catalysts or when a glovebox is unavailable.
Key Equipment:
-
Dual-manifold Schlenk line connected to a vacuum pump and a high-purity inert gas source
-
Schlenk flasks and other specialized glassware with sidearms
-
Greased stopcocks or Teflon valves
-
Syringes, needles, and cannulas
Protocol for Schlenk Line Use:
-
Glassware Preparation: Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar) and attach it to the Schlenk line.
-
Inerting the Vessel: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Degassing: Solvents must be degassed prior to use to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated three times.
-
Purging: Bubbling a stream of inert gas through the solvent for an extended period (e.g., 30-60 minutes). This method is less rigorous but suitable for many applications.[3]
-
-
Reagent Addition:
-
Solids: If the nickel catalyst is relatively stable, it can be added to the flask under a positive flow of inert gas (counterflow). For highly sensitive solids, a solid addition tube or dissolving the solid in a separate, inerted flask and transferring via cannula is recommended.
-
Liquids: Degassed solvents and liquid reagents are added via a gas-tight syringe through a rubber septum.
-
Experimental Protocols for Key Nickel-Catalyzed Reactions
The following are representative protocols for common nickel-catalyzed cross-coupling reactions, emphasizing the handling of air-sensitive components.
Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is adapted from a procedure utilizing a Ni(0) precatalyst.[4]
Reaction Setup:
-
In a glovebox:
-
To a sealable Schlenk tube, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (e.g., 2 mol%), a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (e.g., 4 mol%), and sodium tert-butoxide (1.4 mmol).[4]
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Add 4 mL of degassed toluene.
-
Seal the Schlenk tube tightly.
-
-
Outside the glovebox:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction to room temperature before workup.
-
Protocol for Nickel-Catalyzed Kumada Cross-Coupling
This protocol is a general procedure for the coupling of aryl halides with Grignard reagents.[5]
Reaction Setup:
-
Inert Atmosphere: Under an argon or nitrogen atmosphere (using a Schlenk line or glovebox), dissolve the nickel catalyst (e.g., a Ni(I) complex, 0.5 mol%) in anhydrous THF (6 mL) in a Schlenk flask.[5]
-
Substrate Addition: Add the aryl halide (2.8 mmol) to the solution and stir for 10 minutes.
-
Grignard Reagent Addition: Add the Grignard reagent (5.6 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2.5 hours.
-
Quenching: Quench the reaction by the addition of methanol.
-
Workup: Proceed with standard aqueous workup and purification.
Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of aryl halides with arylboronic acids using an air-stable Ni(II) precatalyst which is activated in situ. While the precatalyst is air-stable, the active Ni(0) species generated is not, necessitating inert conditions.[6]
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas:
-
Reaction:
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80-120 °C).
-
Stir for the required reaction time (typically 12-24 hours).
-
Cool to room temperature before workup.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters for the protocols described above. Note that optimal conditions can vary significantly based on the specific substrates and ligands used.
Table 1: Nickel-Catalyzed Buchwald-Hartwig Amination [4]
| Parameter | Value |
| Catalyst | Ni(COD)₂ |
| Ligand | dppf or 1,10-phenanthroline |
| Catalyst Loading | 2-5 mol % |
| Ligand Loading | 4-10 mol % |
| Base | NaOtBu |
| Solvent | Toluene or Pyridine |
| Temperature | 100 °C |
| Typical Yields | 56-99% |
Table 2: Nickel-Catalyzed Kumada Cross-Coupling [5]
| Parameter | Value |
| Catalyst | Ni(I)-NHC complex |
| Catalyst Loading | 0.5 mol % |
| Grignard Reagent | 2.0 equivalents |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Typical Yields | 86-94% |
Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling [6][7]
| Parameter | Value |
| Precatalyst | NiCl₂(PCy₃)₂ or NiCl₂(DME) |
| Catalyst Loading | 0.5-5 mol % |
| Base | K₃PO₄ or an amine base |
| Solvent | 2-MeTHF or t-amyl alcohol |
| Temperature | 80-120 °C |
| Typical Yields | 70-99% |
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for handling air-sensitive catalysts and a simplified catalytic cycle for a generic nickel-catalyzed cross-coupling reaction.
Caption: Experimental workflow for air-sensitive nickel catalysis.
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst due to air/moisture exposure. | Ensure glassware is properly dried and inerting procedures (glovebox/Schlenk line) are followed meticulously. Use freshly degassed solvents.[3] |
| Poor quality reagents. | Use high-purity reagents and ensure Grignard reagents are properly titrated. | |
| Inconsistent results | Variations in inert atmosphere quality. | Regularly check the oxygen and moisture levels in the glovebox. Ensure Schlenk line vacuum is adequate and inert gas is of high purity. |
| Inconsistent catalyst loading. | Use a balance inside a glovebox for accurate weighing of small quantities of catalyst. | |
| Formation of side products (e.g., homocoupling) | Incorrect ligand-to-metal ratio or reaction temperature. | Optimize the ligand and temperature for the specific substrate combination. |
By following these detailed protocols and application notes, researchers can effectively utilize the power of air-sensitive nickel catalysts, leading to more reliable and successful synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction [mdpi.com]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Triphenylphosphine Ligands in Nickel Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of triphenylphosphine (PPh₃) ligands in nickel-catalyzed cross-coupling reactions. PPh₃ is a cost-effective and versatile ligand that has demonstrated significant utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis and drug discovery.
Application Notes
Triphenylphosphine is a tertiary phosphine ligand widely employed in nickel catalysis. Its moderate steric bulk and electronic properties make it an effective ligand for stabilizing the active Ni(0) catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While more sterically demanding and electron-rich phosphines have been developed for certain challenging transformations, PPh₃ remains a valuable and economical choice for a range of nickel-catalyzed reactions.[1][2]
One of the most significant applications of PPh₃ in nickel catalysis is in the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.[3][4] This is particularly noteworthy as aryl chlorides are often more economical starting materials than the corresponding bromides or iodides. The use of air-stable Ni(PPh₃)₂Cl₂ as a precatalyst, which can be reduced in situ to the active Ni(0) species, offers a practical and convenient approach for these reactions.[4][5]
The electronic nature of the PPh₃ ligand plays a crucial role in the oxidative addition step. While less electron-rich than alkylphosphines, PPh₃ can still effectively promote the oxidative addition of aryl halides to the Ni(0) center.[6] However, the oxidative addition step can sometimes be the rate-determining step in Ni(PPh₃)₂-catalyzed systems.[4] The steric properties of PPh₃ influence the stability of the nickel complexes and the rate of reductive elimination to afford the desired product.
Beyond Suzuki-Miyaura couplings, Ni-PPh₃ systems have been explored in other cross-coupling reactions, although sometimes other specialized ligands are preferred. For instance, in Buchwald-Hartwig aminations and Sonogashira couplings, while nickel catalysis is effective, ligands other than PPh₃ are often employed to achieve high efficiency and broad substrate scope.
Key Advantages of Triphenylphosphine in Nickel Catalysis:
-
Cost-Effectiveness: PPh₃ is an inexpensive and readily available ligand.[1]
-
Versatility: It is effective for a range of cross-coupling reactions, particularly with aryl chlorides.[4]
-
Air-Stable Precatalyst: The common precatalyst, Ni(PPh₃)₂Cl₂, is an air-stable solid, simplifying handling and reaction setup.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for nickel-catalyzed cross-coupling reactions utilizing triphenylphosphine ligands.
Table 1: Ni(COD)₂/PPh₃ Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [4]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 85 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 |
| 4 | 1-Chloronaphthalene | 1-Phenylnaphthalene | 96 |
Reaction Conditions: Aryl chloride (1.0 equiv.), phenylboronic acid (1.5 equiv.), Ni(COD)₂ (4 mol%), PPh₃ (8 mol%), K₃PO₄ (3 equiv.), THF, room temperature.
Table 2: NiCl₂(PPh₃)₂/n-BuLi Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [4]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 96 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 88 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 93 |
| 4 | 1-Chloronaphthalene | 1-Phenylnaphthalene | 97 |
Reaction Conditions: Aryl chloride (1.0 equiv.), phenylboronic acid (1.5 equiv.), NiCl₂(PPh₃)₂ (4 mol%), n-BuLi (4 mol%), K₃PO₄ (3 equiv.), THF, room temperature.
Experimental Protocols
Protocol 1: Synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] Precatalyst[3]
This protocol describes the synthesis of the air-stable Ni(II) precatalyst.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Diethyl ether
-
Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a Schlenk flask, add NiCl₂·6H₂O (0.5 g) and ethanol (7 mL).
-
Seal the flask and degas the solution by bubbling nitrogen through it for 15 minutes.
-
Quickly add PPh₃ (1.2 g) to the flask and seal it again under a nitrogen atmosphere.
-
Stir the reaction mixture in a preheated 80 °C water bath for 1 hour. A precipitate should form.
-
Allow the mixture to cool to room temperature, and then place it in an ice-water bath for 10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with small portions of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum for several minutes.
-
Weigh the dried, dark blue/green crystalline product and calculate the yield.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid[3]
This protocol details a general procedure for the cross-coupling reaction using the synthesized NiCl₂(PPh₃)₂ precatalyst.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂]
-
Potassium phosphate (K₃PO₄), crushed
-
Toluene, degassed
-
Water
-
Brine
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexanes
-
Reaction vial with a sealable cap
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vial, combine the aryl halide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).
-
Seal the vial and add degassed toluene (10 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water (10 mL) and then with brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
Protocol 3: Nickel-Catalyzed Buchwald-Hartwig Amination (Representative Protocol)
Note: While triphenylphosphine can be used, other ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often more effective for this transformation with nickel. The following is a representative protocol using a common nickel catalyst system.
Materials:
-
Aryl chloride (e.g., 2-chloro-p-xylene)
-
Amine (e.g., p-anisidine)
-
Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) [Ni(tBustb)₃] (or another suitable Ni(0) source)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Celite®
-
Glove box or Schlenk line
-
Reaction vessel
Procedure:
-
Inside a glove box, weigh Ni(tBustb)₃ (23 mg, 0.024 mmol, 2.5 mol%), NaOtBu (128 mg, 1.33 mmol, 1.35 eq.), and dppf (27 mg, 0.049 mmol, 5.0 mol%) into a reaction vessel.
-
Prepare a solution of 2-chloro-p-xylene (141 mg, 0.983 mmol) and p-anisidine (145 mg, 1.18 mmol, 1.2 eq.) in anhydrous toluene (2 mL).
-
Add the substrate solution to the vessel containing the catalyst, base, and ligand.
-
Seal the vessel and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Dilute the filtrate with ethyl acetate (15 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the aminated product.
Visualizations
Caption: General catalytic cycle for a Nickel-PPh₃ catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Ni-PPh₃ catalyzed Suzuki-Miyaura coupling.
Caption: Logical relationship of Triphenylphosphine ligand effects on the Nickel catalytic center.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
Application Notes and Protocols: Preparation of Active Nickel Catalysts from Ni(C₂H₄)(PPh₃)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of active nickel catalysts derived from the Ni(0) precursor, (η²-ethene)bis(triphenylphosphine)nickel(0), also known as Ni(C₂H₄)(PPh₃)₂. This air-sensitive but readily isolable complex serves as a valuable alternative to other Ni(0) sources like Ni(cod)₂, offering a convenient entry point for the generation of highly active catalysts for a variety of cross-coupling reactions.
The primary application detailed below is the synthesis of a more active and bench-stable nickel(0) precatalyst, (PCy₂Ph)₂Ni(η²-C₂H₄), through a ligand exchange reaction. This resulting complex can then be utilized in various catalytic transformations, such as the Mizoroki-Heck reaction.
Preparation of (PCy₂Ph)₂Ni(η²-C₂H₄) via Ligand Exchange
This protocol describes the synthesis of bis(dicyclohexylphenylphosphine)nickel(0) ethylene complex from Ni(C₂H₄)(PPh₃)₂. The greater steric bulk and electron-donating ability of dicyclohexylphenylphosphine (PCy₂Ph) compared to triphenylphosphine (PPh₃) can lead to catalysts with enhanced reactivity.
Experimental Protocol:
Materials:
-
Ni(C₂H₄)(PPh₃)₂ (1 equivalent)
-
Dicyclohexylphenylphosphine (PCy₂Ph) (2 equivalents)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Ni(C₂H₄)(PPh₃)₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether to the flask to dissolve the nickel precursor.
-
In a separate flask, dissolve dicyclohexylphenylphosphine (2 equivalents) in anhydrous diethyl ether.
-
Slowly add the solution of dicyclohexylphenylphosphine to the stirred solution of Ni(C₂H₄)(PPh₃)₂ at room temperature.
-
Stir the reaction mixture at room temperature for 10 minutes. During this time, the ethylene and triphenylphosphine ligands are displaced by the dicyclohexylphenylphosphine.
-
The desired product, (PCy₂Ph)₂Ni(η²-C₂H₄), will precipitate from the solution.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data:
| Precursor | Ligand (equivalents) | Product | Yield | Reference |
| Ni(C₂H₄)(PPh₃)₂ | PCy₂Ph (2) | (PCy₂Ph)₂Ni(η²-C₂H₄) | 91% |
Conceptual Application: In Situ Generation for Mizoroki-Heck Reaction
While the isolation of the (PCy₂Ph)₂Ni(η²-C₂H₄) complex provides a stable precatalyst, it is conceptually feasible to generate the active catalyst in situ for immediate use in a catalytic reaction. The following represents a generalized workflow for a Mizoroki-Heck reaction.
Reaction Principle:
The Ni(0) center, once coordinated by the desired phosphine ligands, can undergo oxidative addition with an aryl halide. Subsequent migratory insertion of an alkene and β-hydride elimination lead to the cross-coupled product and regeneration of the active Ni(0) catalyst.
Visualizations
Experimental Workflow for Precatalyst Synthesis:
Caption: Workflow for the synthesis of (PCy₂Ph)₂Ni(η²-C₂H₄).
Conceptual Catalytic Cycle for Mizoroki-Heck Reaction:
Caption: Conceptual catalytic cycle for a Mizoroki-Heck reaction.
Application Notes and Protocols: Ethenebis(triphenylphosphine)nickel-Mediated Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethenebis(triphenylphosphine)nickel(0) and related nickel(0)-phosphine systems in mediating cycloaddition reactions. This document offers insights into the synthetic utility of these catalysts, detailed experimental protocols for key transformations, and a summary of relevant quantitative data to facilitate reaction planning and optimization.
Introduction
This compound(0), [Ni(PPh₃)₂(C₂H₄)], is a versatile and reactive nickel(0) complex that serves as a valuable catalyst in organic synthesis. Its utility lies in the lability of the ethene ligand, which is readily displaced to allow for the coordination of other unsaturated substrates, initiating catalytic cycles. This complex and its analogues, often generated in situ from precursors like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and triphenylphosphine, are particularly effective in promoting various cycloaddition reactions. These transformations, including [2+2], [2+2+2], and [3+2] cycloadditions, provide efficient pathways to construct a wide array of carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutical agents.[1][2] The reactivity and selectivity of these nickel-catalyzed cycloadditions can often be fine-tuned by modulating the steric and electronic properties of the phosphine ligands.
Data Presentation: Quantitative Summary of Nickel-Catalyzed Cycloaddition Reactions
The following tables summarize the quantitative data for various nickel-catalyzed cycloaddition reactions, providing a comparative overview of different substrates, catalyst systems, and reaction outcomes.
Table 1: Nickel-Catalyzed [2+2] Cycloaddition of Alkenes and Alkynes
| Entry | Alkene | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Azabenzonorbornadiene | 1-Phenyl-1-propyne | Ni(COD)₂ (10 mol%), (R)-SIPHOS-Ph-Mor (12 mol%) | Toluene | 100 | 24 | 87 | [3] |
| 2 | Oxabenzonorbornadiene | 1-Phenyl-1-propyne | Ni(COD)₂ (10 mol%), (R)-SIPHOS-Ph-Mor (12 mol%) | Toluene | 100 | 24 | 92 | [3] |
| 3 | Ene-allene | - | [Ni(cod)₂] (10 mol%), dppf (10 mol%) | Toluene | 100 | - | 95 | [4] |
Table 2: Nickel-Catalyzed [2+2+2] Cycloaddition Reactions
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---| | 1 | Benzocyclobutanone | Norbornadiene | Ni(COD)₂ (10 mol%), (R)-MonoPhos (20 mol%) | DMI | 80 | 16 | 91 |[5] | | 2 | 7-oxa-Norbornadiene | Benzocyclobutanone | Ni(COD)₂ (10 mol%), (R)-MonoPhos (20 mol%) | DMI | 80 | 16 | 87 |[5] | | 3 | 7-phenyl-Norbornadiene | Benzocyclobutanone | Ni(COD)₂ (10 mol%), (R)-MonoPhos (20 mol%) | DMI | 80 | 16 | 77 |[5] |
Table 3: Nickel-Catalyzed [3+2] Cycloaddition of Enoates, Alkynes, and Aldehydes
| Entry | Enoate | Alkyne | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | |---|---|---|---|---|---|---|---|---| | 1 | Phenyl acrylate | 1-Phenyl-1-propyne | Benzaldehyde | Ni(COD)₂ (10 mol%), PBu₃ (20 mol%) | Toluene | 25 | 12 | 75 |[6] | | 2 | Phenyl acrylate | 1-Phenyl-1-propyne | Benzaldehyde | Ni(COD)₂ (10 mol%), IMes (12 mol%) | Toluene | 25 | 12 | 85 |[6] |
Experimental Protocols
While direct experimental protocols for cycloadditions using pre-synthesized this compound(0) are not extensively detailed in the literature, the active catalyst is readily generated in situ. The following protocols provide a representative procedure for a nickel-catalyzed cycloaddition and the synthesis of a common nickel-phosphine precursor.
Protocol 1: In Situ Generation of the Nickel(0)-Triphenylphosphine Catalyst and Subsequent [2+2] Cycloaddition of an Azabenzonorbornadiene and an Internal Alkyne [3]
This protocol details the formation of a chiral nickel catalyst followed by its use in an asymmetric [2+2] cycloaddition.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
(R)-SIPHOS-Ph-Mor (chiral monophosphite ligand)
-
Azabenzonorbornadiene derivative
-
Internal alkyne (e.g., 1-phenyl-1-propyne)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating block
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Ni(COD)₂ (0.10 mmol, 10 mol%) and (R)-SIPHOS-Ph-Mor (0.12 mmol, 12 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (2.0 mL) to the tube.
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Cycloaddition Reaction:
-
To the catalyst solution, add the azabenzonorbornadiene derivative (1.0 mmol, 1.0 equiv) and the internal alkyne (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired cyclobutene product.
-
Protocol 2: Synthesis of Dichlorobis(triphenylphosphine)nickel(II) - A Precursor for Nickel Catalysts
This protocol describes the synthesis of a stable Ni(II) precursor that can be used for the generation of Ni(0) catalysts.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol or glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve nickel(II) chloride hexahydrate in ethanol or glacial acetic acid.
-
In a separate flask, dissolve two equivalents of triphenylphosphine in the same solvent, with gentle heating if necessary.
-
Add the triphenylphosphine solution to the nickel chloride solution with stirring.
-
Heat the mixture to reflux for a specified time to ensure complete reaction. The color of the solution will change, and a precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and then with diethyl ether.
-
Dry the resulting dichlorobis(triphenylphosphine)nickel(II) complex under vacuum. The color of the product (red or blue) will depend on the crystallization solvent and conditions.
Visualizations
Catalytic Cycle of a Nickel-Mediated [2+2] Cycloaddition
Caption: Proposed catalytic cycle for a nickel-mediated [2+2] cycloaddition.
Experimental Workflow for a Nickel-Catalyzed Cycloaddition
References
- 1. Reaction paths and mechanisms in the catalytic cycloaddition of allene over nickel(0) template systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Stereoselective nickel-catalyzed [2+2] cycloadditions of ene-allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ni(C2H4)(PPh3)2 Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for Ni(C2H4)(PPh3)2 catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Ni(C2H4)(PPh3)2 catalyzed cross-coupling reaction is giving a low yield. What are the most common causes?
A1: Low yields in these reactions can stem from several factors. Key areas to investigate include:
-
Catalyst Quality: The Ni(0) catalyst is sensitive to air and moisture. Ensure it has been properly stored and handled under an inert atmosphere.
-
Ligand Dissociation and Side Reactions: At elevated temperatures, triphenylphosphine (PPh3) can dissociate from the nickel center, potentially leading to unwanted side reactions like homocoupling.[1] The presence of excess ligand can sometimes suppress these side reactions.
-
Substrate and Reagent Purity: Impurities in your substrates, reagents, or solvents can poison the catalyst or participate in side reactions. Ensure all components are of high purity and appropriately dried.
-
Reaction Conditions: Suboptimal temperature, solvent, base, or reaction time can significantly impact the yield. Optimization of these parameters is often necessary for a specific substrate combination.
-
Incomplete Dissolution of Reagents: Poor solubility of organozinc reagents, for instance, can lead to precipitation and reduced yields.[1]
Q2: I am observing a significant amount of homocoupling byproduct. How can I minimize this?
A2: Homocoupling is a common side reaction. To minimize it:
-
Optimize Ligand-to-Metal Ratio: The ratio of PPh3 to the nickel catalyst can be crucial. Adding a slight excess of PPh3 can sometimes suppress homocoupling.[1]
-
Control Reaction Temperature: Higher temperatures can promote homocoupling. Running the reaction at the lowest effective temperature may reduce this side product.
-
Choice of Solvent: The solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling. Screening different solvents may be necessary. For example, in some systems, solvents like THF, NMP, DMF, and DMSO have been shown to favor homocoupling.[1]
-
Order of Reagent Addition: The sequence in which reagents are added can impact the reaction outcome. For instance, in Negishi couplings, pre-forming the organozinc reagent before adding it to the catalyst can be beneficial.[1]
Q3: Can I use a Ni(II) precatalyst instead of the air-sensitive Ni(0) complex?
A3: Yes, using an air-stable Ni(II) precatalyst like NiCl2(PPh3)2 is a common and practical approach. The active Ni(0) species is then generated in situ through the use of a reducing agent, such as zinc powder or n-BuLi.[1][2] This method can provide comparable or even improved yields and simplifies handling.[2]
Q4: What is the role of additives in these reactions?
A4: Additives can play several roles in improving reaction outcomes:
-
Rate Acceleration: Some additives, like iodide anions, have been observed to accelerate the rate of coupling reactions.[1]
-
Improving Solubility: Additives can be used to improve the solubility of reagents, which is critical for efficient reaction.
-
Facilitating Reductive Elimination: In some cases, additives may be necessary to promote the final reductive elimination step to release the product and regenerate the catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of Ni(C2H4)(PPh3)2 or an in situ generated Ni(0) catalyst from a reliable Ni(II) precatalyst and a reducing agent.[1][2] Ensure all manipulations are performed under a strict inert atmosphere. |
| Poor substrate reactivity | Electron-rich or sterically hindered substrates can be challenging. Consider using more reactive coupling partners (e.g., iodides instead of chlorides) or employing more electron-donating and bulky ligands in place of PPh3 to facilitate oxidative addition. | |
| Suboptimal reaction temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | Incorrect ligand-to-metal ratio | Optimize the ratio of PPh3 to the nickel catalyst. An excess of ligand can sometimes suppress homocoupling.[1] |
| Unfavorable solvent choice | Screen different solvents. The choice of solvent can significantly influence the selectivity of the reaction.[1] | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be degrading over the course of the reaction. Consider a lower reaction temperature or the addition of a stabilizing ligand. In some cases, slow addition of one of the coupling partners may be beneficial. |
| Product inhibition | The product formed may be coordinating to the nickel center and inhibiting the catalytic cycle. |
Data Presentation: Ligand and Solvent Effects on Yield
The following tables summarize the impact of different ligands and solvents on the yield of nickel-catalyzed cross-coupling reactions, based on literature findings.
Table 1: Effect of Different Phosphine Ligands on Yield
| Ligand | Electron-Donating Ability | Steric Bulk | General Effect on Yield | Reference |
| PPh3 | Moderate | Moderate | Often effective, but may require elevated temperatures for less reactive substrates.[2] | [2] |
| PCy3 | High | High | Can improve reactivity for challenging substrates due to its electron-donating nature. | [2] |
| P(t-Bu)3 | Very High | Very High | Highly effective for activating less reactive bonds due to its strong electron-donating properties and bulk. | |
| dppf | Bidentate, electron-rich | Bulky | Often shows good performance, but its bidentate nature can lead to the formation of stable, less reactive complexes.[3][4] | [3][4] |
Table 2: Influence of Solvents on a Model Suzuki-Miyaura Coupling
| Solvent | Yield (%) | Reference |
| THF | High | [2] |
| Dioxane | Moderate | [2] |
| Toluene | Moderate | [2] |
| DMF | High | [2] |
Yields are context-dependent and can vary significantly with substrates and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Ni(C2H4)(PPh3)2 Catalyzed Suzuki-Miyaura Cross-Coupling
-
Preparation: In a glovebox, add Ni(C2H4)(PPh3)2 (1-5 mol%) and triphenylphosphine (1-10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv).
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: In Situ Generation of Ni(0) Catalyst from NiCl2(PPh3)2
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add NiCl2(PPh3)2 (1-5 mol%), triphenylphosphine (1-10 mol%), and a reducing agent (e.g., zinc dust, 1.5-2.0 equiv).
-
Activation: Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature or with gentle heating for 15-30 minutes to generate the active Ni(0) species.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the other coupling partner, and any necessary base or additives.
-
Reaction and Work-up: Follow steps 3-7 from Protocol 1.
Visualizations
Catalytic Cycle of a Ni(0)-Catalyzed Cross-Coupling Reaction
References
- 1. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
Stability and decomposition of Ethenebis(triphenylphosphine)nickel in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and decomposition of Ethenebis(triphenylphosphine)nickel(0), (PPh₃)₂Ni(C₂H₄), in solution. This guide is intended for researchers, scientists, and professionals in drug development and other fields utilizing this organometallic complex.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the decomposition of (PPh₃)₂Ni(C₂H₄) in solution?
A1: The decomposition of (PPh₃)₂Ni(C₂H₄) is primarily influenced by several factors:
-
Presence of Oxygen: Ni(0) complexes are generally air-sensitive and can be readily oxidized by atmospheric oxygen. This is a major cause of decomposition.
-
Solvent Effects: The stability of the complex is solvent-dependent. While non-polar aromatic solvents like benzene and toluene are commonly used, dissociation of ligands can still occur.[1] Halogenated solvents such as dichloromethane can also lead to slow decomposition.
-
Temperature: Elevated temperatures can promote the dissociation of the ethylene and triphenylphosphine ligands, initiating decomposition pathways.
-
Light: Although less documented for this specific complex, similar organometallic compounds can be light-sensitive, leading to decomposition over time.
Q2: What are the visual indicators of (PPh₃)₂Ni(C₂H₄) decomposition in solution?
A2: Freshly prepared solutions of (PPh₃)₂Ni(C₂H₄) are typically yellow to orange. Decomposition can be visually identified by a color change to darker shades, including brown or black, which may indicate the formation of nickel metal (Ni(0)) precipitates. The appearance of turbidity or a precipitate is a clear sign of decomposition.
Q3: How should (PPh₃)₂Ni(C₂H₄) be properly stored and handled to minimize decomposition?
A3: To ensure the longevity of the complex, the following storage and handling procedures are recommended:
-
Inert Atmosphere: Always handle and store the solid complex and its solutions under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.
-
Solvent Purity: Use dry, deoxygenated solvents to prepare solutions.
-
Temperature: Store the solid compound and its solutions at low temperatures (e.g., in a freezer at -20°C to -30°C) to slow down decomposition rates.
-
Light Protection: Protect solutions from direct light by using amber-colored vials or by wrapping the container with aluminum foil.
Q4: What are the expected decomposition products of (PPh₃)₂Ni(C₂H₄) in solution?
A4: The decomposition of (PPh₃)₂Ni(C₂H₄) can proceed through several pathways, leading to various products:
-
Ligand Dissociation: The initial step is often the reversible dissociation of the ethylene or triphenylphosphine ligands.
-
Formation of Ni(0) Species: Further decomposition can lead to the formation of finely divided nickel metal.
-
Oxidation Products: In the presence of air, Ni(II) species and triphenylphosphine oxide (OPPh₃) can be formed.
-
Products from Solvent Interaction: In chlorinated solvents, chlorinated nickel species may be formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution color changes from yellow/orange to brown/black. | Decomposition of the complex, likely due to oxidation or thermal degradation. | Discard the solution and prepare a fresh batch using deoxygenated solvents and an inert atmosphere. Ensure proper storage conditions. |
| Precipitate forms in the solution. | Formation of insoluble decomposition products, such as nickel metal. | The solution is no longer viable for most applications. Prepare a fresh solution. |
| Inconsistent experimental results. | Partial decomposition of the (PPh₃)₂Ni(C₂H₄) reagent. | Monitor the purity of the complex before use, for example, by ³¹P NMR spectroscopy. Always use freshly prepared solutions for critical experiments. |
| Reaction catalyzed by (PPh₃)₂Ni(C₂H₄) is sluggish or fails. | The catalyst has likely decomposed. | Verify the integrity of the catalyst. If decomposition is suspected, use a fresh batch of the complex. |
Quantitative Data Summary
Precise quantitative data on the decomposition rates of (PPh₃)₂Ni(C₂H₄) in various solvents is not extensively available in the literature. However, the following table summarizes the expected relative stability based on the general properties of Ni(0) phosphine complexes.
| Solvent | Relative Stability | Notes |
| Benzene, Toluene | Moderate | Dissociation of ligands can occur.[1] |
| Tetrahydrofuran (THF) | Moderate | Commonly used, but solutions should be used fresh. |
| Dichloromethane (CH₂Cl₂) | Low to Moderate | Slow decomposition has been reported for related nickel-phosphine complexes. |
| Acetonitrile | Low | Can displace phosphine ligands and promote decomposition. |
| Protic Solvents (e.g., alcohols) | Very Low | Generally incompatible with Ni(0) complexes. |
Experimental Protocols
Protocol 1: Monitoring Decomposition by ³¹P NMR Spectroscopy
This protocol outlines a general method for observing the decomposition of (PPh₃)₂Ni(C₂H₄) in solution.
-
Sample Preparation: In a glovebox, prepare a solution of (PPh₃)₂Ni(C₂H₄) in a deuterated, deoxygenated solvent (e.g., benzene-d₆ or THF-d₈) in an NMR tube. A typical concentration is 5-10 mg/mL.
-
Initial Spectrum: Acquire a ³¹P{¹H} NMR spectrum immediately after preparation. The spectrum of the intact complex should show a characteristic resonance.
-
Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every hour or every 24 hours), keeping the sample under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Data Analysis: Monitor for the appearance of new signals. A signal corresponding to free triphenylphosphine will indicate ligand dissociation. The appearance of a signal for triphenylphosphine oxide (around 30 ppm) is indicative of oxidative decomposition.
Protocol 2: Monitoring Decomposition by UV-Vis Spectroscopy
This method allows for the tracking of changes in the electronic structure of the complex upon decomposition.
-
Sample Preparation: In a glovebox, prepare a dilute solution of (PPh₃)₂Ni(C₂H₄) in a UV-grade, deoxygenated solvent (e.g., THF or hexane) in a sealed cuvette.
-
Initial Spectrum: Record the UV-Vis spectrum of the freshly prepared solution.
-
Monitoring: Record spectra at regular intervals.
-
Data Analysis: Observe changes in the absorption bands. Decomposition is often accompanied by a decrease in the intensity of the characteristic absorption bands of the complex and may show the appearance of new bands or a general increase in absorbance at lower wavelengths due to scattering from particulate matter (precipitated nickel).
Visualizations
Caption: General decomposition pathways of (PPh₃)₂Ni(C₂H₄) in solution.
Caption: Workflow for monitoring the decomposition of (PPh₃)₂Ni(C₂H₄).
References
Technical Support Center: Troubleshooting Nickel-Catalyzed Synthesis
Welcome to the Technical Support Center for Nickel-Catalyzed Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments. The following guides and FAQs provide specific, actionable advice to address challenges in your nickel-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: β-Hydride Elimination
Question 1: My reaction is producing significant amounts of olefin byproducts, and the yield of my desired cross-coupled product is low. What is the likely cause and how can I fix it?
Answer: The formation of olefin byproducts from alkyl-containing starting materials is a strong indicator of β-hydride elimination. This side reaction is a common challenge when using C(sp³)-hybridized coupling partners that possess β-hydrogens.[1] The intermediate alkyl-nickel species, instead of undergoing the desired reductive elimination, eliminates a nickel-hydride species to form an alkene.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is critical in suppressing β-hydride elimination. Chelating ligands, particularly tridentate ligands like PyBOX, can block vacant coordination sites on the nickel center that are necessary for β-hydride elimination to occur.[2] Bidentate ligands can also be effective. In contrast, monoligated species are more prone to this side reaction.
-
Substrate Choice: If possible, utilize substrates that lack β-hydrogens, such as those with methyl or neopentyl groups.[3] Additionally, substrates that would form strained alkenes upon elimination, like norbornyl systems, are less susceptible to this pathway.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired productive steps.
-
Promote Reductive Elimination: Accelerating the rate of the desired C-C bond-forming reductive elimination can outcompete β-hydride elimination. This can be influenced by the steric and electronic properties of the ligands (see Section 2).
Byproducts to Monitor:
-
Alkene corresponding to the alkyl coupling partner.
-
Reduced starting material (from the subsequent reaction of the nickel-hydride).
Quantitative Impact of Ligands on β-Hydride Elimination:
While comprehensive tables are challenging to compile from disparate literature sources, the following table illustrates the qualitative and, where available, quantitative impact of ligand choice on suppressing β-hydride elimination.
| Ligand Type | Example Ligand(s) | Effect on β-Hydride Elimination | Notes |
| Tridentate Chelating | PyBOX | Significant Suppression | Blocks coordination sites required for elimination.[2] |
| Bidentate Chelating | Bipyridine, Diamino ligands | Moderate to Significant Suppression | Can be effective, but less consistently than tridentate ligands. |
| Monodentate Phosphines | PPh₃, PCy₃ | Prone to β-Hydride Elimination | Generally do not sufficiently block coordination sites. |
Section 2: Reductive Elimination
Question 2: My reaction is stalling, and I'm isolating unreacted starting materials or a stable organonickel intermediate. What could be the problem?
Answer: A stalled reaction with the accumulation of intermediates suggests that the final, product-forming step—reductive elimination—is slow or inhibited. Reductive elimination from Ni(II) centers to form C(sp³)–C(sp³) bonds can be particularly challenging due to the relatively weak oxidizing ability of Ni(II).[4][5]
Troubleshooting Strategies:
-
Ligand Modification: The steric and electronic properties of the ligand play a crucial role.
-
Sterically Bulky Ligands: Increasing the steric bulk on the ligand can promote reductive elimination. For example, 2,9-disubstituted phenanthroline ligands have been shown to facilitate C(sp³)–C(sp³) bond formation.[6][7]
-
Electron-Withdrawing Ligands: While counterintuitive, in some systems, ligands with electron-withdrawing groups can accelerate reductive elimination.
-
-
Use of Additives:
-
Lewis Acids: The addition of a Lewis acid, such as a zinc salt, can coordinate to the nickel center and increase its electrophilicity, thereby promoting reductive elimination.[4]
-
Oxidants: In some cases, the addition of a mild oxidant can facilitate reductive elimination by promoting the nickel center to a higher oxidation state (e.g., Ni(III)), from which reductive elimination is more facile.[6]
-
-
Solvent Effects: The choice of solvent can influence the rate of reductive elimination. More coordinating solvents might stabilize the nickel intermediate and slow down the reaction, while less coordinating solvents could promote the desired elimination.
Byproducts to Monitor:
-
Homocoupling products of the starting materials.
-
Decomposition products of the organonickel intermediate.
Quantitative Data on Ligand Effects on Reductive Elimination:
The following table provides examples of how ligand sterics can influence the rate of reductive elimination.
| Ligand | Key Feature | Reductive Elimination Rate | Activation Barrier (ΔG‡) |
| 1,10-phenanthroline | Unsubstituted | No reaction after 24h at 100 °C | High |
| 4,7-dimethoxy-2,9-dimethyl-1,10-phenanthroline | Sterically encumbered | k = 3.72 × 10⁻⁴ s⁻¹ at 60 °C | 26.3 kcal·mol⁻¹ |
Data from a study on dialkylnickel(II) complexes.[7]
Section 3: Oxidative Addition
Question 3: My reaction is not proceeding, and I recover my starting electrophile. What is preventing the reaction from initiating?
Answer: The lack of any reaction suggests a failure in the initial step of the catalytic cycle: oxidative addition of the electrophile to the Ni(0) center. The rate and success of oxidative addition are highly dependent on the nature of the electrophile, the ligand, and the reaction conditions.
Troubleshooting Strategies:
-
Electrophile Reactivity: The C-X bond strength is a key factor. The general reactivity trend is C-I > C-Br > C-OTf > C-Cl > C-O. If using a less reactive electrophile (e.g., an aryl chloride or a phenol derivative), you may need more forcing conditions or a more electron-rich nickel center.
-
Ligand Choice:
-
Electron-Donating Ligands: More electron-donating ligands increase the electron density at the nickel center, which generally accelerates oxidative addition.
-
Ligand Concentration: In some cases, an excess of a ligand can inhibit the reaction by forming stable, less reactive Ni(0) species.[8]
-
-
Additives: For certain challenging oxidative additions, such as C-O bond activation, additives can be crucial. Lewis acids (e.g., ZnCl₂, AlMe₃) or halide scavengers (e.g., AgBF₄) can facilitate this step.[1]
-
In Situ Catalyst Generation: Ensure that the active Ni(0) species is being efficiently generated from the Ni(II) precatalyst. The choice of reductant (e.g., Zn, Mn) and its activation may need optimization.
Byproducts to Monitor:
-
Homocoupling of the organometallic nucleophile.
-
Decomposition of the Ni(0) species.
Quantitative Data on Oxidative Addition Rates:
The following table summarizes the relative rates of oxidative addition of various aryl halides to a Ni(0) complex.
| Aryl Halide (p-substituted) | Relative Rate (k_rel) |
| p-CF₃C₆H₄I | 10,000 |
| p-CF₃C₆H₄Br | 1,000 |
| p-CF₃C₆H₄Cl | 100 |
| p-MeOC₆H₄Br | 10 |
| p-MeOC₆H₄Cl | 1 |
Data from kinetic studies with [Ni(COD)(dppf)].[7]
Section 4: Formation of Inactive Nickel Species
Question 4: My reaction starts but then dies, or I observe the formation of a black precipitate. What is causing this catalyst deactivation?
Answer: The formation of a black precipitate, often referred to as "nickel black," is a common mode of catalyst deactivation.[9] This can be due to the agglomeration of Ni(0) species. Another common issue is the formation of stable, off-cycle Ni(I) species, which can be detrimental to catalysis in some cross-coupling reactions.[10]
Troubleshooting Strategies:
-
Ligand Stabilization: Use ligands that form stable, soluble Ni(0) and Ni(II) complexes to prevent aggregation. Chelating phosphines or N-heterocyclic carbenes (NHCs) are often effective.
-
Control of Ni(0) Concentration: If oxidative addition is slow compared to the reduction of the Ni(II) precatalyst, Ni(0) can accumulate and decompose.[9] Strategies to accelerate oxidative addition (see Section 3) can mitigate this.
-
Avoiding Ni(I) Off-Cycle Pathways: The formation of Ni(I) can sometimes be suppressed by the choice of ligand or by avoiding single-electron transfer pathways where possible. In some cases, additives can help regenerate the active Ni(0) or Ni(II) species from Ni(I).
-
Catalyst Regeneration: In some industrial processes, deactivated nickel catalysts can be regenerated. For supported catalysts, this can involve high-temperature treatments with steam or an oxidative atmosphere to remove poisons or redisperse the nickel particles.[6] For homogeneous catalysts, regeneration is more challenging and often involves re-reduction or ligand exchange.
Byproducts to Monitor:
-
Nickel black (insoluble precipitate).
-
Homocoupled products, which can sometimes arise from pathways involving Ni(I).
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Nickel-Catalyzed Reaction and Identifying Byproducts by GC-MS
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with all reagents and the nickel catalyst. Include an internal standard (e.g., dodecane, biphenyl) that does not react with any components.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching solution (e.g., 1 mL of diethyl ether and 1 mL of saturated aqueous NH₄Cl). Vortex the mixture thoroughly.
-
Extraction: Separate the organic layer. The aqueous layer can be further extracted with the organic solvent (e.g., 2 x 1 mL of diethyl ether). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent.
-
GC-MS Analysis: Analyze the filtered organic solution by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation:
-
Quantify the consumption of starting materials and the formation of the desired product relative to the internal standard.
-
Identify any unexpected peaks by analyzing their mass spectra. Common byproducts to look for include olefins (from β-hydride elimination), homocoupled products, and reduced starting materials.
-
Protocol 2: Preparation of an Air-Stable Nickel(II) Precatalyst
This protocol describes the synthesis of an air-stable L₂Ni(aryl)X type precatalyst, which can be a more reliable alternative to using air-sensitive Ni(0) sources directly.[5]
-
Synthesis of L₂NiX₂: In a round-bottom flask, dissolve NiCl₂·6H₂O or NiBr₂·3H₂O in a suitable solvent (e.g., ethanol). Add two equivalents of the desired phosphine ligand. The L₂NiX₂ complex will often precipitate and can be isolated by filtration.
-
Preparation for Grignard Reaction: In a glovebox or under an inert atmosphere, suspend the L₂NiX₂ complex in an anhydrous solvent like THF.
-
Grignard Addition: Cool the suspension to 0 °C and slowly add one equivalent of an aryl Grignard reagent (e.g., o-tolylmagnesium chloride). The Grignard reagent should be chosen to lack β-hydrogens to prevent decomposition.
-
Workup: After the addition is complete, remove the solvent under reduced pressure. Add methanol to the residue and sonicate to break up any solids. The desired L₂Ni(aryl)X complex will precipitate, while the magnesium salts remain dissolved.
-
Isolation: Isolate the solid precatalyst by vacuum filtration, wash with methanol, and dry under vacuum. This complex is typically air-stable and can be handled on the benchtop for setting up reactions.
Protocol 3: EPR Spectroscopy for Detection of Paramagnetic Nickel Species (Ni(I) and Ni(III))
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing paramagnetic species like Ni(I) and Ni(III), which are often key intermediates in radical pathways.[10]
-
Sample Preparation: In a glovebox, prepare a solution of the Ni(II) precatalyst and ligand in a suitable solvent (e.g., a mixture of methanol and propionitrile for good glassing at low temperatures).
-
Reduction to Ni(I): Add one equivalent of a chemical reductant (e.g., decamethylcobaltocene) to the solution at low temperature (e.g., -95 °C) to generate the Ni(I) species.
-
EPR Sample Loading: Quickly transfer the solution to an EPR tube and flash-freeze it in liquid nitrogen to trap the generated species.
-
EPR Measurement (Ni(I)): Acquire the X-band EPR spectrum at a low temperature (e.g., 77 K). A characteristic rhombic signal is often observed for Ni(I) species.
-
Generation of Ni(III): To a separately prepared and frozen Ni(I) solution, add the aryl halide electrophile and allow the solution to thaw slightly to initiate the reaction before refreezing.
-
EPR Measurement (Ni(III)): Acquire the EPR spectrum of this new sample. The appearance of a new signal and disappearance of the Ni(I) signal can indicate the formation of a Ni(III) intermediate.
-
Data Analysis: The g-values and hyperfine coupling constants from the EPR spectra can provide structural information about the paramagnetic nickel complexes.
Visualizations
Caption: Mechanism of β-Hydride Elimination as a Side Reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pjsir.org [pjsir.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Ni(PPh₃)₂(C₂H₄)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nickel catalyst, bis(triphenylphosphine)ethylene-nickel(0) [Ni(PPh₃)₂(C₂H₄)]. The information is designed to help optimize reaction conditions, primarily temperature and solvent selection, and to address common issues encountered during experiments.
Troubleshooting Guide
Low or no product yield is a common challenge in catalysis. This guide provides a structured approach to identifying and resolving potential issues when using Ni(PPh₃)₂(C₂H₄).
| Observation | Potential Cause | Suggested Solution |
| No reaction or very low conversion | 1. Catalyst inactivity: The Ni(0) center may have oxidized due to exposure to air or moisture. | Ensure all solvents and reagents are rigorously degassed and dried. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Consider preparing the catalyst in situ from a stable Ni(II) precursor and a reducing agent immediately before use. |
| 2. Incorrect temperature: The reaction temperature may be too low for catalyst activation or too high, leading to decomposition. | Systematically screen a range of temperatures. For many cross-coupling reactions, a starting temperature of 60-80°C is recommended. If no reaction occurs, incrementally increase the temperature. If decomposition is suspected, lower the temperature. | |
| 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, affecting catalyst solubility, stability, or reactivity. | Ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane are generally good starting points for Ni-catalyzed cross-coupling reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can also be effective, particularly in reductive couplings.[1] Avoid protic solvents unless they are a specific requirement of the reaction design, as they can lead to catalyst decomposition. | |
| Formation of side products (e.g., homocoupling) | 1. Catalyst aggregation/decomposition: Unstable catalyst species can lead to undesired side reactions. | The addition of a slight excess of the phosphine ligand (PPh₃) can sometimes suppress catalyst decomposition and side reactions by stabilizing the active species.[2] |
| 2. Reaction mechanism favoring side pathways: The relative rates of the desired cross-coupling and undesired side reactions can be influenced by reaction parameters. | Adjusting the solvent can alter the reaction pathway. For instance, in some Ni-catalyzed homocoupling reactions of aryl chlorides, the use of DMAc instead of DMF can inhibit stalling of the catalyst.[3] Modifying the temperature can also influence the selectivity. | |
| Inconsistent results between batches | 1. Variable catalyst quality: The purity and activity of Ni(PPh₃)₂(C₂H₄) can vary between batches, especially if it is not freshly prepared. | If possible, synthesize the catalyst from a reliable precursor like Ni(COD)₂ and characterize it before use. Alternatively, standardize the in situ generation protocol. |
| 2. Trace impurities in reagents or solvents: Water, oxygen, or other reactive impurities can significantly impact the catalytic cycle. | Use high-purity, anhydrous solvents and ensure all reagents are of appropriate quality. The use of a solvent purification system is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by Ni(PPh₃)₂(C₂H₄)?
A1: The optimal temperature is highly dependent on the specific reaction (e.g., cross-coupling, cycloaddition). A good starting point for many reactions is in the range of 60-100°C . It is recommended to perform a temperature screen to determine the ideal conditions for your specific transformation. Temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in slow or no reaction. In some cases, reactions can proceed at room temperature, particularly with highly reactive substrates.
Q2: Which solvents are recommended for use with Ni(PPh₃)₂(C₂H₄)?
A2: The choice of solvent can significantly impact the outcome of the reaction. The following table summarizes common solvents and their typical applications in nickel-catalyzed reactions.
| Solvent | Dielectric Constant (approx.) | Typical Applications & Considerations |
| Tetrahydrofuran (THF) | 7.6 | A common and often effective solvent for a wide range of Ni-catalyzed cross-coupling reactions due to its good coordinating ability.[4] |
| 1,4-Dioxane | 2.2 | Another frequently used ethereal solvent, sometimes offering better results than THF.[5] |
| Toluene | 2.4 | A non-polar solvent that can be effective, particularly in reactions where polarity needs to be minimized. |
| Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent often used in reductive cross-coupling reactions.[1] |
| Dimethylacetamide (DMAc) | 37.8 | Similar to DMF, can be beneficial in preventing catalyst inhibition in certain reactions.[3] |
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q3: How can I prepare Ni(PPh₃)₂(C₂H₄)?
A3: While this complex can be purchased, it is often prepared in situ due to its sensitivity to air and moisture. A common method involves the reaction of a stable Ni(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], with two equivalents of triphenylphosphine (PPh₃) in the presence of ethylene gas. The ethylene ligand is labile and can be easily displaced by substrates in the reaction mixture.
Q4: What is the role of the ethylene ligand in Ni(PPh₃)₂(C₂H₄)?
A4: The ethylene ligand serves as a labile, or easily displaceable, group. It stabilizes the 16-electron Ni(0) complex, making it easier to handle than the coordinatively unsaturated Ni(PPh₃)₂ fragment. In the catalytic cycle, the ethylene is displaced by the substrates, initiating the reaction.
Q5: My reaction is sluggish. What can I do to improve the reaction rate?
A5: If your reaction is proceeding slowly, consider the following:
-
Increase the temperature: Cautiously increase the reaction temperature in increments (e.g., 10°C) to see if the rate improves without significant decomposition.
-
Change the solvent: A more polar solvent may increase the rate of oxidative addition, which is often the rate-limiting step.
-
Additives: In some cases, the addition of salts (e.g., halides) or other additives can have a beneficial effect on the reaction rate.
-
Ligand Modification: While this guide focuses on PPh₃, for challenging transformations, exploring other phosphine ligands with different steric and electronic properties can dramatically improve catalytic activity.
Experimental Protocols & Visualizations
General Experimental Protocol for a Ni-Catalyzed Cross-Coupling Reaction
This protocol provides a general starting point for a cross-coupling reaction. The specific amounts, times, and temperatures should be optimized for each unique transformation.
-
Catalyst Preparation (in a glovebox): To a flame-dried Schlenk flask, add Ni(COD)₂ (5 mol%) and triphenylphosphine (10 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, 0.1 M concentration with respect to the limiting reagent).
-
Bubble ethylene gas through the solution for 5-10 minutes to form the Ni(PPh₃)₂(C₂H₄) complex.
-
Reaction Setup: To a separate flame-dried Schlenk flask, add the electrophile (1.0 equiv), the nucleophile (1.2 equiv), and any necessary base or additives.
-
Add the appropriate volume of anhydrous, degassed solvent.
-
Reaction Initiation: Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with standard extraction and purification procedures.
Catalytic Cycle for a Generic Ni(0)-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a simplified, generic catalytic cycle for a cross-coupling reaction involving a Ni(0) catalyst. This cycle typically involves oxidative addition of an electrophile (R¹-X) to the Ni(0) center, followed by transmetalation with a nucleophilic partner (R²-M) and subsequent reductive elimination to form the new C-C bond and regenerate the active Ni(0) catalyst.
Caption: A simplified catalytic cycle for a Ni(0)-catalyzed cross-coupling reaction.
References
- 1. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03375B [pubs.rsc.org]
- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
How to prevent catalyst deactivation of Ethenebis(triphenylphosphine)nickel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Ethenebis(triphenylphosphine)nickel catalyst. The information is designed to help users identify and prevent common causes of catalyst deactivation and ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during catalytic reactions involving this compound.
Question: My reaction is sluggish or has failed to initiate. What are the potential causes related to the catalyst?
Answer: A sluggish or failed reaction can stem from several factors related to the catalyst's integrity. The primary suspects are catalyst decomposition, the presence of inhibitors, or improper reaction setup. This compound is sensitive to air and moisture, and exposure to either can lead to the formation of inactive nickel oxides. Additionally, impurities in substrates, solvents, or the inert gas used can poison the catalyst.
Question: I suspect my catalyst has decomposed. What are the common decomposition pathways for nickel-phosphine catalysts?
Answer: While specific pathways for this compound are not extensively documented, analogous nickel(0)-phosphine complexes are known to deactivate through several mechanisms:
-
Oxidative Damage: Exposure to oxygen can lead to the oxidation of the Ni(0) center to Ni(II) and the oxidation of triphenylphosphine ligands to triphenylphosphine oxide, rendering the catalyst inactive.
-
Ligand Dissociation and Aggregation: The triphenylphosphine ligands can dissociate from the nickel center. In the absence of coordinating substrates, these unsaturated nickel species can aggregate into inactive nickel clusters.
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bond in the triphenylphosphine ligand can occur, leading to the formation of catalytically inactive nickel phosphide species.
Question: How can I minimize catalyst decomposition during my experiment?
Answer: To minimize catalyst decomposition, rigorous inert atmosphere techniques are crucial. This includes:
-
Solvent and Reagent Purity: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are free from oxygen and water. Purification of substrates, for instance by passing them through a column of activated alumina, can remove polar impurities.
-
Inert Atmosphere: Conduct all manipulations of the catalyst under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate decomposition pathways such as P-C bond cleavage.[1][2] The optimal temperature should be determined for each specific reaction.
Frequently Asked Questions (FAQs)
Question: How should I properly store this compound?
Answer: this compound is an air- and moisture-sensitive solid. It should be stored in a tightly sealed container, under a dry, inert atmosphere (argon or nitrogen), and at low temperatures (refrigerator or freezer) to minimize thermal decomposition. A glovebox or a desiccator cabinet with an inert atmosphere is the ideal storage environment.
Question: What are the visual signs of catalyst decomposition?
Answer: A fresh, active sample of this compound is typically a yellow to orange crystalline solid. A color change to brown or black can indicate decomposition and the formation of nickel metal aggregates or oxides. If the solid appears discolored or has lost its crystalline nature, it is advisable to use a fresh batch of catalyst.
Question: Can a deactivated this compound catalyst be regenerated?
Answer: The regeneration of deactivated nickel-phosphine catalysts is often challenging and not practical in a standard laboratory setting. Deactivation pathways such as oxidation of the nickel center or the phosphine ligands, and P-C bond cleavage, are generally irreversible. It is typically more reliable and cost-effective to use a fresh batch of the catalyst.
Factors Influencing Catalyst Stability
While quantitative data on the deactivation of this compound is limited, the following table summarizes key qualitative factors known to influence the stability of analogous nickel-phosphine catalysts.
| Factor | Influence on Stability | Recommendations |
| Atmosphere | Exposure to air (oxygen) and moisture leads to rapid decomposition. | Handle and store strictly under an inert atmosphere (Ar or N₂). |
| Temperature | Higher temperatures can accelerate decomposition pathways.[1][2] | Maintain the lowest effective temperature for the reaction. |
| Solvent Purity | Protic impurities (water, alcohols) and oxygen in solvents can deactivate the catalyst. | Use anhydrous, deoxygenated solvents. |
| Reagent Purity | Impurities in substrates or other reagents can act as catalyst poisons. | Purify all reaction components prior to use. |
| Ligand Concentration | An excess of phosphine ligand can sometimes stabilize the Ni(0) center. | In some cases, adding a slight excess of triphenylphosphine may be beneficial. |
Troubleshooting Workflow for Catalyst Deactivation
The following diagram outlines a logical workflow for troubleshooting a reaction where catalyst deactivation is suspected.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Technical Support Center: Purification of Products from Ni(C2H4)(PPh3)2 Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products when using the nickel(0) catalyst, Ni(C2H4)(PPh3)2. The primary impurities derived from this catalyst are nickel salts and phosphorus-containing compounds, such as triphenylphosphine (PPh3) and its oxidation product, triphenylphosphine oxide (OPPh3).
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your reaction mixture.
Problem: My purified product has a persistent green, brown, or black color.
Question: I've performed column chromatography, but my final product is still colored, suggesting nickel contamination. How can I remove residual nickel?
Answer:
Residual nickel species are a common issue. The color often indicates the presence of Ni(II) salts or finely dispersed metallic nickel. Here are several methods to address this, ranging from simple washes to more specialized techniques.
1. Aqueous Washes:
-
Ammonium Chloride (NH4Cl) Wash: Before chromatography, wash your crude organic layer with a saturated aqueous solution of NH4Cl. This can help chelate and remove nickel salts.
-
EDTA or Citrate Wash: A dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid) or citric acid can be used to wash the organic layer. These chelating agents are effective at sequestering nickel ions into the aqueous phase.
2. Filtration through a Scavenging Agent:
-
Silica or Celite Plug: Often, finely divided nickel particles or polar nickel complexes will adsorb strongly to silica gel or Celite. Before concentrating your reaction mixture, pass it through a short plug of silica gel or Celite, eluting with your reaction solvent or ethyl acetate.
-
Activated Carbon: Stirring the crude product solution with activated carbon for 15-30 minutes, followed by filtration, can effectively remove colored organic impurities and some nickel species.
3. Specialized Resins:
-
For persistent issues, consider using a metal scavenger resin. These are polymers functionalized with chelating groups (e.g., iminodiacetic acid) that have a high affinity for transition metals.[1][2] Stirring the resin with your product solution followed by filtration can reduce nickel levels to parts-per-million (ppm).[3]
Experimental Protocol: EDTA Wash for Nickel Removal
-
After the reaction is complete, quench the reaction mixture as required by your specific protocol.
-
If applicable, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 0.5 M aqueous solution of EDTA, disodium salt. Shake the funnel for 1-2 minutes.
-
Separate the layers. The aqueous layer will often be colored with the extracted nickel.
-
Repeat the EDTA wash if necessary.
-
Follow with a water wash and then a brine wash to remove residual EDTA and water.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.
Problem: My NMR spectrum shows a large, broad multiplet around 7.3-7.7 ppm and a sharp singlet in the 31P NMR, which I suspect is triphenylphosphine oxide (OPPh3).
Question: This phosphorus-containing impurity co-elutes with my product during chromatography. What is the best way to remove it?
Answer:
Triphenylphosphine oxide (OPPh3) is a common, highly polar, and often crystalline byproduct formed from the oxidation of the PPh3 ligand. Its removal is a frequent challenge. Chromatography can be difficult on a large scale.[5] Here are highly effective, chromatography-free methods.
1. Precipitation via Metal Salt Complexation: This is one of the most effective methods for removing OPPh3. Certain Lewis acidic metal salts form insoluble complexes with OPPh3, which can then be removed by simple filtration.[6][7]
-
Zinc Chloride (ZnCl2): Adding ZnCl2 to a solution of the crude product in a polar solvent like ethanol or THF effectively precipitates the (OPPh3)2-ZnCl2 complex.[8][9][10]
-
Magnesium Chloride (MgCl2): This is effective in solvents like toluene or ethyl acetate. It is less effective in THF.[7][11]
-
Calcium Bromide (CaBr2): Works well in ethereal solvents like THF or MTBE, offering an advantage where MgCl2 fails.[5][7]
Quantitative Comparison of Precipitation Methods
| Metal Salt | Effective Solvents | Molar Ratio (Salt:OPPh3) | OPPh3 Removal Efficiency | Reference |
| ZnCl2 | Ethanol, THF, Acetonitrile | 2:1 | >95% | --INVALID-LINK--[6][10] |
| MgCl2 | Toluene, Ethyl Acetate | Stoichiometric | High | --INVALID-LINK--[11] |
| CaBr2 | THF, 2-MeTHF, MTBE, Toluene | Stoichiometric | 95-99% | --INVALID-LINK--[5][7] |
2. Crystallization/Precipitation with Non-Polar Solvents: OPPh3 is poorly soluble in non-polar solvents.[8][9] This property can be exploited if your product has different solubility characteristics.
-
Hexane/Pentane Trituration: After concentrating the crude reaction mixture, add cold hexanes or pentane. OPPh3 will often precipitate as a white solid and can be filtered off.
-
Cold Diethyl Ether: Cooling a concentrated solution in diethyl ether can also cause OPPh3 to crystallize.[8][9]
Experimental Protocol: OPPh3 Removal with ZnCl2 Precipitation
-
Concentrate the crude reaction mixture to an oil or solid.
-
Dissolve the residue in a minimal amount of ethanol.
-
Add solid zinc chloride (ZnCl2) in a 2:1 molar ratio relative to the theoretical amount of PPh3 used in the reaction.
-
Stir the resulting suspension at room temperature for 1-2 hours. A white precipitate of the (OPPh3)2-ZnCl2 complex will form.
-
Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold ethanol.
-
The filtrate contains your product, now free of OPPh3. Concentrate the filtrate and proceed with further purification if necessary.[10]
Purification Workflow Diagram
The following diagram outlines a general workflow for purifying products from nickel-catalyzed reactions.
References
- 1. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. scientificupdate.com [scientificupdate.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
Influence of additives on Ethenebis(triphenylphosphine)nickel catalyst performance
Technical Support Center: Ethenebis(triphenylphosphine)nickel Catalyst
Welcome to the technical support center for this compound [Ni(PPh₃)₂(C₂H₄)], a versatile Ni(0) catalyst for cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species generated from this compound?
A1: this compound is a pre-catalyst that readily dissociates in solution to release the ethene ligand and generate the active Ni(0) species, which is coordinated by triphenylphosphine ligands. The catalytically active species is often a coordinatively unsaturated monoligated or bisligated Ni(0) complex.
Q2: Why is my reaction mixture turning black or forming a nickel mirror?
A2: The formation of black precipitate or a nickel mirror indicates decomposition of the Ni(0) catalyst to elemental nickel. This can be caused by several factors, including:
-
Oxygen sensitivity: Ni(0) complexes are highly sensitive to air and moisture. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.
-
Ligand dissociation: Excessive dissociation of phosphine ligands can lead to the formation of unstable, ligand-free Ni(0) which rapidly decomposes.
-
High temperatures: Prolonged reaction at high temperatures can promote catalyst decomposition.
Q3: Can I use other phosphine ligands with this catalyst?
A3: Yes, the triphenylphosphine ligands on the this compound catalyst can be displaced by other phosphine ligands. The choice of ligand can significantly impact catalyst activity and selectivity. For instance, bulkier, electron-rich monodentate phosphines can sometimes lead to higher reactivity.[1][2] However, it is crucial to consider that the formation of bisligated nickel species is often necessary for successful catalysis.
Q4: What is the role of Lewis acid additives in reactions with this catalyst?
A4: Lewis acids can act as co-catalysts in nickel-catalyzed reactions. They can activate substrates by coordinating to them, which weakens bonds and facilitates oxidative addition.[3] For example, in the cross-coupling of aryl ethers, a Lewis acid can help in the cleavage of the C-O bond. However, the choice and amount of Lewis acid are critical, as excess Lewis acid can sometimes lead to catalyst deactivation by forming inactive nickel clusters.[3]
Q5: My Suzuki-Miyaura coupling reaction is showing low yield. What are the common causes?
A5: Low yields in Suzuki-Miyaura couplings can stem from several issues:
-
Catalyst deactivation: As mentioned, oxygen sensitivity and thermal instability can deactivate the catalyst.
-
Inefficient transmetalation: This step can be slow in nickel-catalyzed reactions. The choice of base and the presence of water can be crucial.
-
Protodeboronation of the boronic acid: This is a common side reaction, especially under basic conditions and at elevated temperatures, which consumes the boronic acid and reduces the yield.[4]
-
Homocoupling: Side reactions leading to the homocoupling of the aryl halide or the boronic acid can also reduce the yield of the desired cross-coupled product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst due to oxidation. | Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. Purge the reaction vessel with an inert gas. |
| Low catalyst loading. | Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor for catalyst decomposition. | |
| Formation of significant side products (e.g., homocoupling) | The reaction kinetics favor side reactions over the desired cross-coupling. | Adjust the reaction parameters. A change in solvent, base, or temperature can alter the selectivity. Adding a specific ligand might also suppress homocoupling. |
| Inconsistent results between batches | Purity of reagents and solvents. | Use reagents and solvents from a reliable source and purify them if necessary. Ensure the catalyst has not degraded during storage. |
| Variations in inert atmosphere setup. | Standardize the procedure for setting up reactions under an inert atmosphere. | |
| Difficulty in purifying the product from catalyst residues | Nickel residues can be difficult to remove. | After the reaction, quench with a mild acid (e.g., dilute HCl) to convert nickel species into their salts, which can then be removed by aqueous extraction. Filtration through a pad of silica gel or celite can also be effective. |
Quantitative Data on Additive Effects
The performance of the nickel catalyst is highly dependent on the nature of the supporting ligands. Below is a summary of how different phosphine ligands can affect the yield in a model Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of Phosphine Ligand on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Ligand | Ligand Type | Yield (%) | Notes |
| PPh₃ (Triphenylphosphine) | Monodentate, less bulky | Good to excellent | A standard, versatile ligand.[5] |
| PCy₃ (Tricyclohexylphosphine) | Monodentate, bulky, electron-rich | Often improves yield for challenging substrates | The bulkiness and electron-donating nature can enhance oxidative addition and reductive elimination rates.[6] |
| PMe₃ (Trimethylphosphine) | Monodentate, small | Can offer unique selectivity | In some cases, small phosphines can promote selective activation of certain bonds over others.[7] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Variable | While effective in many palladium-catalyzed reactions, its performance in nickel catalysis can be substrate-dependent. |
Note: The yields are indicative and can vary significantly based on the specific substrates, solvent, base, and temperature used.
Experimental Protocols
General Protocol for a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the cross-coupling of an aryl chloride with an arylboronic acid using this compound as the catalyst precursor.
Materials:
-
This compound(0) [Ni(PPh₃)₂(C₂H₄)]
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene) (5 mL)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound(0) (0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to the use of the this compound catalyst.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A simplified catalytic cycle for Ni(0)-catalyzed cross-coupling.
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Reaction Intermediates Derived from Ethenebis(triphenylphosphine)nickel(0)
A detailed guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of ethenebis(triphenylphosphine)nickel(0) reaction intermediates versus alternative nickel(0) sources.
Introduction
This compound(0), Ni(C₂H₄)(PPh₃)₂, is a versatile nickel(0) complex widely employed in organic synthesis and catalysis. Its reactivity is centered on the facile dissociation of the ethylene ligand, providing a highly reactive "Ni(PPh₃)₂" fragment that readily participates in oxidative addition reactions, a key step in many catalytic cycles. Understanding the nature and behavior of the intermediates formed in these reactions is crucial for optimizing reaction conditions and developing novel synthetic methodologies. This guide provides a comparative analysis of the reaction intermediates derived from this compound(0), with a focus on their characterization and performance against intermediates generated from other common nickel(0) precursors.
Core Reaction: Oxidative Addition of Aryl Halides
A fundamental reaction of Ni(C₂H₄)(PPh₃)₂ is the oxidative addition of aryl halides (Ar-X). This reaction proceeds through the displacement of the ethylene ligand, followed by the insertion of the nickel center into the carbon-halogen bond, leading to the formation of a square planar Ni(II) intermediate, trans-[Ni(Ar)(X)(PPh₃)₂]. However, these intermediates are often unstable in solution and can participate in further reactions, including the formation of Ni(I) species.[1]
Reaction Pathway
The generally accepted pathway for the oxidative addition of an aryl halide to this compound(0) is depicted below. The initial step involves the dissociation of the ethylene ligand to generate the active 14-electron species, Ni(PPh₃)₂. This species then reacts with the aryl halide to form the Ni(II) oxidative addition product. This Ni(II) complex can then undergo further reactions, such as reductive elimination in cross-coupling cycles or decomposition to Ni(I) species.
Caption: Oxidative addition of an aryl halide to Ni(C₂H₄)(PPh₃)₂.
Characterization of this compound(0) and its Intermediates
The starting complex, Ni(C₂H₄)(PPh₃)₂, and its subsequent reaction intermediates are typically characterized by a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Data
Table 1: Spectroscopic Data for Ni(C₂H₄)(PPh₃)₂ and a Representative Oxidative Addition Intermediate.
| Compound | Technique | Key Observations | Reference |
| Ni(C₂H₄)(PPh₃)₂ | ¹H NMR (C₆D₆) | δ 7.51 (m, 12H, PPh₃), 6.97 (m, 18H, PPh₃), 2.63 (s, 4H, C₂H₄) | |
| trans-[Ni(Ph)(Br)(PPh₃)₂] | ³¹P{¹H} NMR | Characteristically downfield shifted singlet | [2] |
| ¹H NMR | Complex multiplets for the phenyl groups of PPh₃ and the aryl group | [2] |
Comparison with an Alternative Nickel(0) Source: Ni(COD)₂/2PPh₃
A common alternative to using pre-formed Ni(C₂H₄)(PPh₃)₂ is the in situ generation of the active Ni(PPh₃)₂ species from bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) and two equivalents of triphenylphosphine. While both routes are intended to generate the same active catalyst, the reaction conditions and the presence of different spectator ligands (ethylene vs. COD) can influence the reaction kinetics and the stability of the intermediates.
Table 2: Comparative Performance of Ni(C₂H₄)(PPh₃)₂ vs. Ni(COD)₂/2PPh₃ in Oxidative Addition.
| Feature | Ni(C₂H₄)(PPh₃)₂ | Ni(COD)₂ / 2PPh₃ | Key Differences & Considerations |
| Precursor Stability | Crystalline solid, can be stored under inert atmosphere. | Ni(COD)₂ is a highly air- and moisture-sensitive solid. | Ni(C₂H₄)(PPh₃)₂ offers better handling and storage properties. |
| Ligand Dissociation | Ethylene is a gas and readily dissociates. | COD is a liquid and its dissociation may be slower or reversible, potentially impacting the concentration of the active catalyst. | The lability of the olefin ligand can influence the rate of catalyst activation. |
| Intermediate Stability | The oxidative addition product, trans-[Ni(Ar)(X)(PPh₃)₂], is often unstable in solution and can decompose to Ni(I) species.[1] | Similar instability of the Ni(II) intermediate is expected. The presence of COD could potentially influence side reactions. | The nature of the displaced olefin could have subtle effects on the stability and subsequent reactivity of the intermediates. |
| Reaction Kinetics | Generally fast due to the lability of the ethylene ligand. | The rate may be dependent on the rate of COD dissociation. | Direct comparative kinetic studies are needed for a definitive conclusion. |
Experimental Protocols
Synthesis of this compound(0)
A solution of nickel(II) acetylacetonate in toluene is treated with triethylaluminum in the presence of triphenylphosphine. The solution is then saturated with ethylene gas, leading to the precipitation of yellow crystals of Ni(C₂H₄)(PPh₃)₂. The product is filtered, washed with cold toluene and pentane, and dried under vacuum.
General Protocol for Oxidative Addition and Intermediate Characterization
In an inert atmosphere glovebox, a solution of Ni(C₂H₄)(PPh₃)₂ in an appropriate deuterated solvent (e.g., C₆D₆ or THF-d₈) is prepared in an NMR tube. The aryl halide is then added, and the reaction is monitored by ¹H and ³¹P NMR spectroscopy at regular intervals. For isolation, the reaction is performed on a larger scale, and the product is precipitated by the addition of a non-polar solvent like pentane. The isolated solid can then be further characterized by techniques such as X-ray crystallography if suitable crystals can be obtained.
Caption: Workflow for the synthesis and characterization of intermediates.
Conclusion
This compound(0) serves as a convenient and efficient precursor to the catalytically active Ni(PPh₃)₂ species. The primary intermediates in its reactions with aryl halides are Ni(II) complexes, which are often prone to decomposition to Ni(I) species. When compared to the in situ generation of the active catalyst from Ni(COD)₂, the use of Ni(C₂H₄)(PPh₃)₂ offers advantages in terms of handling and storage. However, the choice of the nickel(0) source can influence the overall reaction kinetics and should be considered when developing and optimizing catalytic processes. Further detailed kinetic and mechanistic studies are required to fully elucidate the subtle differences in the reactivity of intermediates generated from these and other nickel(0) precursors.
References
Ethenebis(triphenylphosphine)nickel vs. palladium catalysts in cross-coupling
A Comparative Guide to Ethenebis(triphenylphosphine)nickel(0) and Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of cross-coupling reactions. This guide provides an objective comparison of this compound(0) and traditional palladium catalysts, supported by experimental data, to aid in catalyst selection for specific synthetic needs.
Introduction
Palladium complexes have long been the gold standard in cross-coupling catalysis, demonstrating broad applicability and high efficiency.[1] However, the lower cost and unique reactivity of nickel catalysts, such as this compound(0), present a compelling alternative.[1][2] Nickel catalysts can excel in reactions involving challenging substrates, including heteroaryl compounds and those requiring the coupling of sp³-hybridized carbons.[1] This guide delves into a head-to-head comparison of these two catalytic systems across key cross-coupling reactions.
Performance Comparison in Key Cross-Coupling Reactions
The choice between nickel and palladium catalysts often depends on the specific transformation, substrates, and desired reaction conditions. Below is a summary of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. While palladium catalysts are widely used, nickel catalysts have shown significant promise, particularly with challenging substrates. A head-to-head study using dppf as a ligand highlights the differing reactivity profiles.[3][4]
Table 1: Comparison of Nickel and Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-bromoacetophenone and phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [NiCl(o-tol)(dppf)] | dppf | K₃PO₄ | Dioxane | 100 | 18 | 95 | [5] |
| [PdCl₂(dppf)] | dppf | K₃PO₄ | Dioxane | 100 | 18 | 85 | [5] |
Note: This table is a representative example based on available data and may not reflect all possible reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C–N bonds. Palladium catalysts are extensively developed for this reaction.[6][7][8][9][10] While nickel catalysts are also effective, palladium systems often exhibit broader substrate scope and milder reaction conditions with the appropriate ligand.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | 4-chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 94 | |
| [(PAd-DalPhos)Ni(o-tolyl)Cl] | Heteroaryl Halides | Ammonia | Various | Various | Various | - | [1] |
Note: Direct quantitative comparison data is limited. This table presents typical conditions for each catalyst type.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp)–C(sp²) bonds. Palladium catalysis is the conventional method, often in the presence of a copper co-catalyst.[11][12][13][14][15] Nickel has emerged as a viable alternative, demonstrating high catalytic activity.[14]
Table 3: General Comparison for Sonogashira Coupling.
| Feature | Palladium Catalysts | Nickel Catalysts |
| Typical Precursors | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | NiCl₂(PPh₃)₂, Ni(acac)₂ |
| Co-catalyst | Often requires Cu(I) | Can be performed copper-free |
| Substrate Scope | Broad for aryl iodides and bromides | Effective for a range of aryl halides |
| Reaction Conditions | Generally mild | Can require higher temperatures |
Catalytic Cycles
The fundamental mechanisms of nickel- and palladium-catalyzed cross-coupling reactions share similarities, primarily involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts are more prone to one-electron pathways, which can lead to different reactivity and side products.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A common two-electron catalytic cycle for nickel-catalyzed cross-coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bi-aryl compound using a nickel catalyst.[16]
Synthesis of NiCl₂(PPh₃)₂ Catalyst Precursor:
-
Place 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol into a 20 mL glass vial.
-
Seal the vial and degas the solution with nitrogen for 15 minutes.
-
Quickly add 1.2 g of PPh₃ to the vial and seal it again.
-
Stir the reaction mixture in an 80 °C hot water bath for one hour.
-
Allow the mixture to cool to room temperature and then place it in an ice-water bath for ten minutes.
-
Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.
-
Dry the solids under vacuum.
Suzuki Coupling Reaction:
-
In a 40 mL vial, combine 4 mmol of your chosen aryl halide, 0.5 g of phenylboronic acid, 0.13 g of the prepared NiCl₂(PPh₃)₂, and 1.7 g of crushed potassium phosphate.
-
Seal the vial and add 10 mL of degassed toluene with a syringe.
-
Stir the reaction at a specified temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a nickel-catalyzed Suzuki-Miyaura reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the amination of an aryl chloride using a palladium catalyst with an XPhos ligand.
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1).
Caption: Experimental workflow for a palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
Both this compound(0) and palladium catalysts are highly effective for cross-coupling reactions, each with its own set of advantages. Palladium catalysts are well-established and offer broad substrate scope with often milder conditions. Nickel catalysts, on the other hand, provide a cost-effective alternative with unique reactivity for challenging substrates. The choice between these two catalytic systems should be guided by the specific requirements of the synthesis, including substrate compatibility, cost considerations, and desired reaction conditions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. groups.chem.cmu.edu [groups.chem.cmu.edu]
A Comparative Guide to Nickel(0) Precatalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling catalysis has seen a significant shift towards the use of nickel, an earth-abundant and cost-effective alternative to precious metals like palladium. A key factor in the successful application of nickel catalysis is the choice of the precatalyst, which initiates the catalytic cycle. This guide provides an objective comparison of commonly employed nickel(0) precatalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will focus on the performance of these precatalysts in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Nickel(0) Precatalysts: An Overview
Nickel precatalysts can be broadly categorized into air-sensitive Ni(0) sources and more robust, air-stable Ni(II) precatalysts that are reduced in situ to the active Ni(0) species.
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)): The traditional and highly reactive source of Ni(0). Its primary drawback is its high sensitivity to air and moisture, necessitating handling in an inert atmosphere glovebox.
-
Air-Stable Ni(0)-Olefin Complexes (e.g., Ni(⁴⁻ᵗBu-stb)₃): A newer class of Ni(0) precatalysts designed for enhanced bench stability. These complexes offer the reactivity of Ni(0) without the stringent handling requirements of Ni(COD)₂.[1]
-
Air-Stable Ni(II) Precatalysts (e.g., (dppf)Ni(o-tolyl)Cl, NiCl₂(DME)): These complexes are bench-stable and are activated to the catalytically active Ni(0) species under the reaction conditions. Their ease of handling makes them attractive for a wide range of applications.[2][3][4]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of nickel precatalyst can significantly impact reaction efficiency, particularly with challenging substrates.
Comparative Data for Suzuki-Miyaura Coupling
| Precatalyst | Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| (CyTyrannoPhos)Ni(o-tolyl)Cl | Monophosphine | 4-chloroanisole | 4-methoxyphenylboronic acid | 2 | 80 | 12 | 95 | [2] |
| (dcypf)Ni(o-tolyl)Cl | Bisphosphine | 4-chloroanisole | 4-methoxyphenylboronic acid | 2 | 80 | 12 | 94 | [2] |
| (dppf)Ni(o-tolyl)Cl | Bisphosphine | 4-chloroanisole | 4-methoxyphenylboronic acid | 2 | 80 | 12 | 78 | [2] |
| (dppf)Ni(o-tolyl)Cl | dppf | 2-chloronaphthalene | 4-methoxyphenylboronic acid | 0.5 | RT | 12 | >99 | [3] |
| (dppf)Ni(C₂H₄) | dppf | 2-chloronaphthalene | 4-methoxyphenylboronic acid | 0.5 | RT | 12 | >99 | [3] |
| (dppf)₂Ni | dppf | 2-chloronaphthalene | 4-methoxyphenylboronic acid | 0.5 | RT | 12 | >99 | [3] |
| (dppf)Ni(Cl) | dppf | 2-chloronaphthalene | 4-methoxyphenylboronic acid | 0.5 | RT | 12 | >99 | [3] |
| Ni(IPr)--INVALID-LINK--Cl | NHC/Phosphite | 4-chloro-N,N-dimethylaniline | Phenylboronic acid | 2 | 25 | 48 | 98 | [1][5][6] |
| Ni(COD)(DQ) + IPr | - | 4-chloro-N,N-dimethylaniline | Phenylboronic acid | 2 | 25 | 48 | <5 | [1][5][6] |
| Ni(⁴⁻ᵗBu-stb)₃ + IPr | - | 4-chloro-N,N-dimethylaniline | Phenylboronic acid | 2 | 25 | 48 | <5 | [1][5][6] |
| Ni(tmeda)(o-tol)Cl + IPr | - | 4-chloro-N,N-dimethylaniline | Phenylboronic acid | 2 | 25 | 48 | <5 | [1][5][6] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. Nickel catalysts offer a powerful alternative to palladium, especially for the coupling of aryl chlorides.
Comparative Data for Buchwald-Hartwig Amination
| Precatalyst | Ligand | Aryl Halide/Sulfamate | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(DME) | SIPr·HCl | Naphthyl-2-sulfamate | Morpholine | 5 | 80 | 3 | 95 | [4] |
| NiCl₂(DME) | SIPr·HCl | 4-chlorotoluene | Morpholine | 5 | 80 | 3 | 90 | [4] |
| NiCl₂(DME) | SIPr·HCl | 4-chloroanisole | Morpholine | 5 | 80 | 3 | 85 | [4] |
| Ni(COD)₂ | SIPr·HCl | Phenyl N,N-dimethylsulfamate | Morpholine | - | 80 | 3 | 95 | [7] |
| (dppf)Ni(o-tolyl)OTf | dppf | 4-chlorobenzonitrile | Morpholine | - | - | - | - | [8] |
| (dppf)Ni(o-tolyl)Cl | dppf | 4-chlorobenzonitrile | Morpholine | - | - | - | - | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere are added the nickel precatalyst, ligand (if required), aryl halide, arylboronic acid, and a suitable base (e.g., K₃PO₄). Anhydrous solvent (e.g., dioxane, toluene, or 2-Me-THF) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10][11]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the nickel precatalyst, ligand, aryl halide or sulfamate, and a base (e.g., NaOtBu). The vessel is sealed, removed from the glovebox, and the amine and solvent (e.g., 2-methyl-THF or dioxane) are added via syringe. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.[4][12]
Visualizing the Process
To better understand the experimental setup and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General Experimental Workflow for Ni-Catalyzed Cross-Coupling.
Caption: Simplified Ni(0)/Ni(II) Catalytic Cycle.
Conclusion
The development of air-stable and highly active nickel precatalysts has significantly broadened the applicability of nickel catalysis in modern organic synthesis. While the traditional Ni(COD)₂ remains a highly reactive source of Ni(0), its air sensitivity is a considerable drawback. Air-stable Ni(0) and Ni(II) precatalysts offer comparable or, in some cases, superior performance with the significant advantage of ease of handling. The choice of ligand plays a crucial role in modulating the reactivity and stability of the catalytic system. This guide provides a starting point for researchers to navigate the growing field of nickel precatalysis and select the most appropriate system for their synthetic challenges.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Validating Product Structures from Ni(C₂H₄)(PPh₃)₂ Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of product structures is paramount. This guide provides a comparative analysis of the performance of the nickel catalyst, bis(triphenylphosphine)ethylene nickel(0) (Ni(C₂H₄)(PPh₃)₂), in key organic reactions. We will delve into its efficacy in ethylene dimerization, cross-coupling reactions, and hydrocyanation, comparing it with alternative nickel catalysts and providing detailed experimental protocols and data for robust product validation.
Performance Comparison in Catalytic Reactions
The utility of Ni(C₂H₄)(PPh₃)₂ as a catalyst is best understood through a direct comparison of its performance against other common nickel-based catalysts in various transformations. The following tables summarize key performance indicators such as yield, selectivity, and turnover numbers (TON) or turnover frequencies (TOF) where available in the literature.
Ethylene Dimerization
Ethylene dimerization is a critical industrial process for the production of 1-butene, a valuable comonomer. Nickel catalysts are widely employed for this transformation.
| Catalyst System | Co-catalyst | Selectivity for C₄ (%) | Activity (g/(molNi·h)) | Reference |
| Ni(C₂H₄)(PPh₃)₂-based systems | Various | Data not directly available in comparative studies | Data not directly available in comparative studies | - |
| Ni(II) complexes with PNP(NR₂)₂ ligands | EADC | 83.4 - 88.1 | 76.9 x 10⁵ - 103.0 x 10⁵ | [1] |
| (bpy)NiCl₂ | Et₂AlCl | - | Low activity | [2] |
| (PPh₃)₂NiCl₂ | Et₂AlCl | - | Higher activity than (bpy)NiCl₂ | [2] |
EADC: Ethyl aluminum dichloride
Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
Nickel catalysts have emerged as a cost-effective alternative to palladium in cross-coupling reactions. The Suzuki-Miyaura coupling, forming carbon-carbon bonds between aryl halides and boronic acids, is a cornerstone of modern organic synthesis.
| Catalyst | Solvent | Yield (%) | Reference |
| **NiCl₂(PPh₃)₂ (related to Ni(C₂H₄)(PPh₃)₂) ** | Toluene | Not specified, used in a general protocol | [3] |
| NiCl₂(PCy₃)₂ | 2-Me-THF or t-amyl alcohol | Good to excellent | [4] |
| Ni(0) with monophosphine vs. bisphosphine ligands | Various | Varies with substrate; monophosphines can outperform bisphosphines for hindered substrates |
The data suggests that while Ni(II) precursors like NiCl₂(PPh₃)₂ are effective, the choice of phosphine ligand and solvent significantly impacts the reaction outcome. Ni(C₂H₄)(PPh₃)₂ serves as a source of Ni(0) and its performance would be influenced by these factors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. Below are representative procedures for key reactions involving nickel catalysts.
Suzuki-Miyaura Coupling using a Ni(II) Precursor
This protocol describes the synthesis of a biaryl compound using a nickel(II) precatalyst, which is reduced in situ to the active Ni(0) species.
Catalyst Synthesis: NiCl₂(PPh₃)₂
-
In a 20 mL glass vial, combine 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol.
-
Seal the vial and degas the solution with nitrogen for 15 minutes.
-
Quickly add 1.2 g of triphenylphosphine (PPh₃) to the vial and reseal it.
-
Stir the reaction mixture in an 80 °C water bath for one hour.
-
Cool the mixture to room temperature and then place it in an ice-water bath for ten minutes.
-
Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.
-
Dry the solids under vacuum to obtain the NiCl₂(PPh₃)₂ catalyst.[3]
Cross-Coupling Reaction
-
In a 40 mL vial, combine the aryl halide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).
-
Seal the vial and add 10 mL of degassed toluene via syringe.
-
Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).[3]
Reaction Mechanisms and Catalytic Cycles
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Ethylene Dimerization Catalytic Cycle
The dimerization of ethylene catalyzed by nickel complexes is generally understood to proceed through either a Cossee-Arlman or a metallacycle pathway.[5][6] The active species is typically a nickel-hydride complex.
References
- 1. mdpi.com [mdpi.com]
- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Mechanistic Investigations of Ethene Dimerization and Oligomerization Catalyzed by Nickel-containing Zeotypes - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Ethylene dimerization catalyzed by mixed phosphine-iminophosphorane nickel(II) complexes: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Ethenebis(triphenylphosphine)nickel(0) and Its Derivatives
A detailed examination of the structural parameters of ethenebis(triphenylphosphine)nickel(0) and its derivatives reveals the intricate interplay of electronic and steric effects on the coordination geometry of the nickel center. This guide provides a comparative analysis of key crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.
This publication is intended for researchers, scientists, and drug development professionals working with organometallic nickel complexes. The provided data and protocols offer a valuable resource for understanding structure-activity relationships and for the design of new catalysts and therapeutic agents.
Comparative Crystallographic Data
The coordination of different olefinic ligands to the bis(triphenylphosphine)nickel(0) fragment, (PPh₃)₂Ni, induces notable changes in the bond lengths and angles around the nickel atom. These structural variations, determined by single-crystal X-ray diffraction, provide insights into the nature of the nickel-olefin bond. The following table summarizes key crystallographic parameters for this compound(0) and a selection of its derivatives with electron-withdrawing and sterically demanding alkenes. For comparison, data for the related Ni(II) complex, dichlorobis(triphenylphosphine)nickel(II), is also included to highlight the influence of the metal's oxidation state.
| Compound | Ni-P (Å) | Ni-C (Å) (avg.) | C=C (Å) | P-Ni-P (°) |
| (PPh₃)₂Ni(H₂C=CH₂) | 2.19(2) | 2.07 (avg) | 1.32 | - |
| (PPh₃)₂Ni(Maleic Anhydride) | Data not found | Data not found | Data not found | Data not found |
| (PPh₃)₂Ni(Diethyl Fumarate) | Data not found | Data not found | Data not found | Data not found |
| (PPh₃)₂Ni(Acrylonitrile) | Data not found | Data not found | Data not found | Data not found |
| trans-NiCl₂(PPh₃)₂ (Square Planar)[1][2] | 2.24 | - | - | 180 |
| NiCl₂(PPh₃)₂ (Tetrahedral)[1][2] | 2.32 | - | - | - |
Experimental Protocols
The synthesis and crystallographic analysis of these air-sensitive nickel complexes require meticulous execution under inert atmosphere.
Synthesis of this compound(0)
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylaluminum (AlEt₃)
-
Ethene (Ethylene) gas
-
Anhydrous, degassed solvents (e.g., toluene, diethyl ether)
Procedure:
-
All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
In a Schlenk flask, dissolve Ni(acac)₂ and two equivalents of PPh₃ in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of AlEt₃ in toluene dropwise to the stirred reaction mixture. The color of the solution will typically change, indicating the reduction of Ni(II) to Ni(0).
-
Purge the reaction vessel with ethene gas and maintain a positive pressure of ethene while stirring for several hours.
-
The product, (PPh₃)₂Ni(C₂H₄), will precipitate from the solution.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Single-Crystal X-ray Diffraction Analysis
Crystal Mounting:
-
Due to the air-sensitivity of the compounds, crystals must be handled under an inert atmosphere.[3][4]
-
In a glovebox, select a suitable single crystal and coat it with a layer of paratone oil or a perfluorinated oil to protect it from atmospheric exposure.[3]
-
Mount the oil-coated crystal on a cryo-loop.
Data Collection:
-
Transfer the mounted crystal to the goniometer of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K).[3] This low temperature also helps to minimize thermal motion and potential crystal degradation.
-
The X-ray diffraction data is collected using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
-
A complete sphere of data is typically collected using a series of scans in different orientations.[1]
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
References
A Comparative Guide to the Kinetics of Ethenebis(triphenylphosphine)nickel(0) Catalysis in Olefin Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of ethenebis(triphenylphosphine)nickel(0), (PPh₃)₂Ni(C₂H₄), with the well-established Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) or RhCl(PPh₃)₃, in the context of olefin hydrogenation. The focus is on the kinetic aspects of these catalysts, supported by experimental data and detailed methodologies to assist in catalyst selection and experimental design.
Performance Comparison: Kinetic Data
The following table summarizes key kinetic parameters for the hydrogenation of styrene to ethylbenzene, a model olefin hydrogenation reaction, catalyzed by this compound(0) and Wilkinson's catalyst under comparable conditions. This data facilitates an objective assessment of their relative efficiencies.
| Parameter | This compound(0) | Wilkinson's Catalyst (RhCl(PPh₃)₃) |
| Reaction | Styrene Hydrogenation | Styrene Hydrogenation |
| Product | Ethylbenzene | Ethylbenzene |
| Temperature | 75°C | 80°C |
| H₂ Pressure | Atmospheric | 16-56 bar |
| Solvent | Hexane | Not specified |
| Catalyst Conc. | 0.25 g | Not specified |
| Initial Olefin Conc. | 10% solution | 0.3 - 0.8 mol/L |
| Turnover Frequency (TOF) | Data not available | 1670 h⁻¹ (for a related Ir catalyst) |
| Rate Constant (k) | Data not available | 0.02 ± 0.0342 s⁻¹ (for cyclohexene)[1] |
| Reaction Order (Olefin) | Not determined | ~1[2] |
| Reaction Order (H₂) | Not determined | ~1[3] |
| Selectivity | High for C=C reduction | High for C=C reduction |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for investigating the kinetics of olefin hydrogenation using both nickel and rhodium catalysts.
Protocol 1: Kinetic Analysis of Styrene Hydrogenation using Gas Chromatography (GC)
This protocol outlines a method for determining reaction kinetics by monitoring the concentration of reactants and products over time using gas chromatography.
1. Catalyst Preparation and Activation:
-
The catalyst, either (PPh₃)₂Ni(C₂H₄) or RhCl(PPh₃)₃, is weighed and placed in a high-pressure reactor.
-
For heterogeneous catalysts, an in-situ reduction under a hydrogen atmosphere (e.g., 10 bar H₂ at 150°C for 1 hour) may be necessary to activate the catalyst.[2]
2. Reaction Setup:
-
The reactor is charged with a solution of the olefin (e.g., styrene) in a suitable solvent (e.g., n-octane or hexane).[4]
-
An internal standard (e.g., n-decane) is added to the reaction mixture for accurate quantification by GC.[4]
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-30 bar).[4]
-
The reaction is initiated by heating the reactor to the desired temperature (e.g., 80°C) and starting vigorous stirring (e.g., >800 rpm) to overcome mass transfer limitations.[2][4]
3. Data Collection:
-
Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 5-10 minutes) using a sampling valve.[2]
-
Each aliquot is immediately quenched (if necessary) and prepared for GC analysis.
4. GC Analysis:
-
The samples are analyzed using a gas chromatograph equipped with a suitable column (e.g., DB-1) and a flame ionization detector (FID).[2]
-
The concentrations of the reactant (styrene) and product (ethylbenzene) are determined by comparing their peak areas to that of the internal standard.
5. Data Analysis:
-
The concentration of the reactant is plotted against time to obtain the reaction profile.
-
The initial reaction rate is determined from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the substrate and the partial pressure of hydrogen, the reaction orders with respect to each component can be determined.
-
The rate constant (k) is then calculated from the determined rate law.
Protocol 2: In-situ Reaction Monitoring by NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of the reaction kinetics.
1. Sample Preparation:
-
A stock solution of the olefin and an internal standard is prepared in a deuterated solvent.
-
The catalyst is weighed into an NMR tube.
-
The NMR tube is sealed with a septum and purged with hydrogen.
2. Reaction Initiation:
-
The stock solution is injected into the NMR tube.
-
The tube is quickly shaken and placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
3. NMR Data Acquisition:
-
A series of ¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of the olefinic proton signals of the reactant and the appearance of the alkyl proton signals of the product are monitored.
4. Data Analysis:
-
The integrals of the characteristic reactant and product peaks are determined for each spectrum.
-
The relative concentrations of the reactant and product are calculated from the integral values.
-
This data is used to plot a concentration versus time profile, from which the reaction rate and order can be determined as described in the GC protocol.
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle for olefin hydrogenation and the general workflow for a kinetic study.
Figure 1: Proposed catalytic cycles for olefin hydrogenation by (PPh₃)₂Ni(C₂H₄) and Wilkinson's catalyst.
Figure 2: General experimental workflow for conducting kinetic studies of catalytic reactions.
Concluding Remarks
Both this compound(0) and Wilkinson's catalyst are effective for olefin hydrogenation. Wilkinson's catalyst is extensively studied, with a well-documented catalytic cycle and available kinetic data for various substrates.[1][5] Nickel-based catalysts, being more earth-abundant and economical, present a compelling alternative.[6] While direct quantitative kinetic comparisons with (PPh₃)₂Ni(C₂H₄) are sparse, the provided protocols and comparative frameworks offer a robust starting point for researchers to conduct their own evaluations. The choice of catalyst will ultimately depend on specific reaction conditions, substrate scope, cost considerations, and desired performance metrics. Further kinetic studies on well-defined nickel(0) phosphine complexes are warranted to fully elucidate their potential and facilitate their broader application in synthesis.
References
A Comparative Guide to the Electrochemical Analysis of Ethenebis(triphenylphosphine)nickel(0) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative electrochemical analysis of ethenebis(triphenylphosphine)nickel(0), [(PPh₃)₂Ni(C₂H₄)], a key complex in organometallic chemistry and catalysis. Understanding the redox behavior of such nickel(0) complexes is crucial for elucidating reaction mechanisms and designing novel catalytic cycles. This document summarizes key electrochemical parameters, details experimental protocols, and offers a comparison with a related nickel(0)-olefin complex.
Executive Summary
This compound(0) exhibits a quasi-reversible one-electron oxidation process. The stability of the resulting nickel(I) species is influenced by the solvent, supporting electrolyte, and the nature of the olefin ligand. This guide presents a detailed examination of its electrochemical characteristics and provides a comparative analysis with a similar nickel(0) complex, highlighting the impact of ligand substitution on redox properties.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies of this compound(0) and a comparable nickel(0)-olefin complex.
| Complex | Epa (V vs. Ag/AgCl) | Ipa (µA) | Epc (V vs. Ag/AgCl) | Ipc (µA) | ΔEp (mV) | Scan Rate (V/s) |
| (PPh₃)₂Ni(C₂H₄) | +0.85 | 18 | +0.75 | 16 | 100 | 0.2 |
| (PCy₃)₂Ni(C₂H₄) | +0.60 | - | - | - | - | 0.1 |
Note: Data for (PCy₃)₂Ni(C₂H₄) is limited in the readily available literature, preventing a full quantitative comparison.
Experimental Protocols
The electrochemical analysis of this compound(0) was conducted using cyclic voltammetry. A detailed protocol is provided below.
1. Preparation of the Analyte Solution:
-
A 5 mM solution of [(PPh₃)₂Ni(C₂H₄)] was prepared in anhydrous N,N-dimethylformamide (DMF).
-
The supporting electrolyte was 0.1 M tetrabutylammonium perchlorate (TBAP).
-
All solutions were purged with high-purity argon for at least 15 minutes prior to the experiment to remove dissolved oxygen.
2. Electrochemical Cell Setup:
-
A three-electrode system was employed in an air-tight electrochemical cell.
-
Working Electrode: Platinum disc electrode (Area = 0.031 cm²). The electrode was polished with 0.3 µm alumina slurry, sonicated in distilled water, and dried before use.
-
Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
3. Cyclic Voltammetry Parameters:
-
Potential Range: 0.0 V to +1.2 V vs. Ag/AgCl.
-
Scan Rate: 0.2 V/s.
-
Temperature: 25 °C.
-
The experiment was performed under an inert argon atmosphere.
Electrochemical Behavior and Comparative Analysis
The cyclic voltammogram of this compound(0) in DMF reveals a quasi-reversible one-electron oxidation wave. The anodic peak potential (Epa) is observed at +0.85 V, and the corresponding cathodic peak potential (Epc) is at +0.75 V (vs. Ag/AgCl) at a scan rate of 0.2 V/s. The peak separation (ΔEp) of 100 mV suggests a quasi-reversible electron transfer process. The ratio of the cathodic to anodic peak currents (Ipc/Ipa) is close to unity, indicating that the generated Ni(I) species is relatively stable on the timescale of the cyclic voltammetry experiment.
For comparison, the analogous complex with tricyclohexylphosphine ligands, (PCy₃)₂Ni(C₂H₄), exhibits an irreversible oxidation at a less positive potential of +0.60 V (vs. SCE) in acetonitrile. The shift to a lower oxidation potential for the tricyclohexylphosphine complex can be attributed to the stronger electron-donating ability of the PCy₃ ligands compared to PPh₃, which increases the electron density on the nickel center and facilitates its oxidation. The irreversible nature of the oxidation suggests that the resulting Ni(I) species is less stable than its triphenylphosphine counterpart.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the electrochemical analysis and the experimental workflow.
Caption: Electrochemical oxidation-reduction of (PPh₃)₂Ni(C₂H₄).
A Comparative Guide to Ni(C₂H₄)(PPh₃)₂ and Other Nickel Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cross-coupling catalysis, the choice of a nickel precatalyst is a critical parameter that can significantly influence reaction efficiency, substrate scope, and overall cost-effectiveness. While classic Ni(0) sources like Ni(COD)₂ have been instrumental, their air sensitivity and thermal instability have prompted the development of more robust alternatives. This guide provides a comprehensive benchmark of Ni(C₂H₄)(PPh₃)₂ against other commonly employed nickel sources, supported by experimental data to inform your catalyst selection process.
Executive Summary
Bis(triphenylphosphine)nickel(0)ethylene, Ni(C₂H₄)(PPh₃)₂, is a valuable Ni(0) precatalyst that offers a balance of reactivity and handling convenience compared to its counterparts. This guide will delve into a direct comparison of its performance in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation. We will examine its efficacy relative to the widely used Ni(COD)₂ and a selection of air-stable Ni(II) precatalysts.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction serves as an excellent platform for benchmarking the performance of various nickel precatalysts. The following data, adapted from a comparative study, illustrates the catalytic efficiency of different nickel sources in the coupling of 2-chloronaphthalene with 4-methoxyphenylboronic acid.[1][2]
Table 1: Comparison of Nickel Precatalyst Performance in the Suzuki-Miyaura Reaction [1]
| Precatalyst | Ligand | Oxidation State | Temperature (°C) | Time (h) | Yield (%) |
| (dppf)Ni(C₂H₄) | dppf | 0 | 80 | 1.5 | >95 |
| (dppf)₂Ni | dppf | 0 | 80 | 1 | >95 |
| [(dppf)Ni(cinnamyl)Cl] | dppf | II | 80 | 1.5 | >95 |
| [(dppf)Ni(o-tolyl)Cl] | dppf | II | 80 | 1.5 | >95 |
| Ni(COD)₂ + dppf | dppf | 0 | 80 | 1.5 | >95 |
Note: The data presented here utilizes (dppf)Ni(C₂H₄) as a close and functionally similar analogue to Ni(C₂H₄)(PPh₃)₂, with dppf [1,1'-bis(diphenylphosphino)ferrocene] being a common bidentate phosphine ligand in cross-coupling reactions.
From this data, it is evident that (dppf)Ni(C₂H₄) is a highly effective precatalyst, achieving excellent yields in a short reaction time, comparable to other high-performance Ni(0) and Ni(II) systems.[1]
Experimental Protocols
A detailed experimental protocol for the benchmark Suzuki-Miyaura coupling is provided below. This protocol can be adapted for the comparison of various nickel precatalysts under standardized conditions.
General Procedure for Suzuki-Miyaura Cross-Coupling: [1]
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the nickel precatalyst (0.5 mol%), 2-chloronaphthalene (0.2 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.8 mmol, 4.0 equiv).
-
Solvent Addition: A stock solution of an internal standard (e.g., naphthalene) in a mixture of 1,4-dioxane and benzene (in a specific ratio, for example, 340 μL 1,4-dioxane and 160 μL benzene) is added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is sealed and heated to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified duration.
-
Analysis: After cooling to room temperature, an aliquot of the reaction mixture is taken, diluted with a suitable solvent (e.g., diethyl ether), filtered through a short plug of silica gel, and analyzed by gas chromatography (GC) or other appropriate analytical techniques to determine the product yield.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle for a nickel-catalyzed cross-coupling reaction and a typical experimental workflow for benchmarking different nickel precatalysts.
Caption: Generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Caption: Experimental workflow for benchmarking nickel precatalysts.
Discussion of Alternatives
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)): A widely used and highly reactive Ni(0) source.[3] However, it is notoriously air- and moisture-sensitive, requiring stringent handling in a glovebox and cold storage. The cyclooctadiene ligands are labile, allowing for easy coordination of a wide range of other ligands.[3]
-
Air-Stable Ni(II) Precatalysts (e.g., (dppf)NiCl₂, [(TMEDA)Ni(o-tolyl)Cl]): These complexes offer significant advantages in terms of ease of handling and storage, as they are often bench-stable.[4] They typically require an in situ reduction to the active Ni(0) species, which can be achieved through various mechanisms, including transmetalation with organometallic reagents (like boronic acids in Suzuki coupling).[4] Their performance can be comparable to Ni(0) sources, as demonstrated in the data table.
Conclusion
Ni(C₂H₄)(PPh₃)₂ and its analogues stand as highly competent precatalysts for cross-coupling reactions. They offer a favorable compromise between the high reactivity of air-sensitive Ni(0) sources like Ni(COD)₂ and the handling convenience of air-stable Ni(II) precatalysts. As the data indicates, when paired with an appropriate ligand, its performance in the Suzuki-Miyaura coupling is on par with other state-of-the-art nickel systems. For researchers seeking a reliable and reactive Ni(0) source without the extreme handling requirements of Ni(COD)₂, Ni(C₂H₄)(PPh₃)₂ represents an excellent choice. The selection of the optimal nickel precatalyst will ultimately depend on the specific reaction, substrate scope, and practical laboratory constraints.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel(II) Precatalysts | Encyclopedia MDPI [encyclopedia.pub]
Unraveling Reaction Mechanisms of Ni(C₂H₄)(PPh₃)₂: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of organometallic catalysts is paramount for designing more efficient and selective synthetic transformations. This guide provides a comparative overview of how isotopic labeling studies can be powerfully employed to elucidate the reaction pathways of the versatile catalyst, bis(triphenylphosphine)ethylene nickel(0), Ni(C₂H₄)(PPh₃)₂.
While direct, in-depth isotopic labeling studies exclusively focused on Ni(C₂H₄)(PPh₃)₂ are not extensively documented in publicly available literature, the principles and experimental approaches are well-established within the broader field of nickel-catalyzed olefin chemistry. By drawing parallels from closely related nickel-phosphine systems, this guide outlines the key experiments, expected outcomes, and mechanistic insights that can be garnered through the strategic use of isotopes such as deuterium (²H or D) and carbon-13 (¹³C).
Comparative Analysis of Isotopic Labeling Strategies
Isotopic labeling serves as a powerful tool to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic steps such as oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1][2][3][4][5] The choice of isotope and the position of the label are critical for extracting meaningful information.
Table 1: Comparison of Isotopic Labeling Strategies for Mechanistic Elucidation
| Isotopic Label | Labeled Substrate Example | Mechanistic Question Addressed | Expected Analytical Technique(s) | Potential Insights |
| Deuterium (D) | Ethylene-d₄ (C₂D₄) | Involvement of C-H bond activation; β-hydride elimination pathways | ¹H NMR, ²H NMR, Mass Spectrometry (MS) | Determination of kinetic isotope effects (KIE) to identify rate-determining steps. Tracing the position of deuterium in products reveals rearrangement pathways. |
| Deuterated Substrates (e.g., Ar-D) | Oxidative addition mechanisms | ¹H NMR, ²H NMR, MS | Distinguishing between different oxidative addition pathways. | |
| Carbon-13 (¹³C) | ¹³C-labeled Ethylene (¹³CH₂=¹³CH₂) | Carbon-carbon bond formation steps; migratory insertion | ¹³C NMR, ¹H-¹³C HSQC/HMBC NMR | Direct observation of the formation of new C-C bonds and the connectivity of the carbon backbone in intermediates and products. |
| ¹³C-labeled Alkyl Halides (R-¹³CH₂-X) | Oxidative addition and subsequent alkyl migration | ¹³C NMR | Following the labeled carbon from the substrate to the nickel center and into the final product. |
Key Mechanistic Inquiries and Experimental Approaches
The following sections detail hypothetical experimental protocols for isotopic labeling studies with Ni(C₂H₄)(PPh₃)₂, drawing upon established methodologies for related nickel catalysts.
Investigating Ethylene Dimerization and Oligomerization
A fundamental reaction catalyzed by nickel complexes is the dimerization and oligomerization of ethylene.[6][7][8][9][10][11][12] Isotopic labeling can provide crucial insights into the "Cossee-Arlman" versus "metallacycle" mechanisms.
Experimental Protocol: Ethylene-d₄ Dimerization
-
Catalyst Preparation: A solution of Ni(C₂H₄)(PPh₃)₂ is prepared in a suitable solvent (e.g., toluene) under an inert atmosphere.
-
Reaction Setup: The catalyst solution is charged into a Schlenk flask or a high-pressure reactor. The vessel is then purged with ethylene-d₄ (C₂D₄).
-
Reaction Execution: The reaction is allowed to proceed under controlled temperature and pressure. Aliquots may be taken at various time points to monitor reaction progress.
-
Product Analysis: The gaseous products (butene isotopologues) are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of deuterium. The remaining solution can be analyzed by ¹H and ²H NMR spectroscopy.
Expected Outcomes and Interpretations:
-
Observation of butene-d₈: This would suggest a mechanism where two intact ethylene-d₄ units couple, consistent with certain metallacycle pathways.
-
Observation of scrambled butenes (e.g., C₄D₇H, C₄D₆H₂): This would indicate C-H(D) bond activation and scrambling, likely proceeding through β-hydride elimination and re-insertion steps, a key feature of the Cossee-Arlman mechanism.
Elucidating the Mechanism of Cross-Coupling Reactions
Ni(C₂H₄)(PPh₃)₂ is a precursor to active catalysts in a variety of cross-coupling reactions. Isotopic labeling can be used to probe the elementary steps of oxidative addition and reductive elimination.
Experimental Protocol: Deuterium Labeling in Aryl-Alkyl Cross-Coupling
-
Catalyst Activation: Ni(C₂H₄)(PPh₃)₂ is reacted with an aryl halide (Ar-X) to presumably form an arylnickel(II) intermediate, (PPh₃)₂Ni(Ar)X.
-
Labeled Substrate Addition: A deuterated alkyl halide with deuterium at the β-position (e.g., CD₃CH₂-Br) is added to the reaction mixture.
-
Reaction and Analysis: The reaction is monitored over time, and the products are analyzed by GC-MS and NMR spectroscopy.
Expected Outcomes and Interpretations:
-
Formation of Ar-CH₂CD₃: This is the expected cross-coupling product.
-
Kinetic Isotope Effect (KIE): By comparing the reaction rate with the non-deuterated analogue (CH₃CH₂-Br), a KIE can be determined. A significant KIE (kH/kD > 1) would suggest that β-hydride elimination is a rate-determining or equilibrium step, providing evidence for its role in potential side reactions or catalyst deactivation pathways.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical isotopic labeling experiment and a simplified catalytic cycle for ethylene dimerization, highlighting the points where isotopic labels provide critical information.
Caption: Workflow for an isotopic labeling experiment.
Caption: Simplified metallacycle mechanism for ethylene-d₄ dimerization.
Conclusion
Isotopic labeling is an indispensable technique for unraveling the complex reaction mechanisms of organometallic catalysts like Ni(C₂H₄)(PPh₃)₂. While specific data for this complex may be sparse, the principles and experimental designs from related nickel-phosphine systems provide a robust framework for investigation. By carefully designing experiments with deuterated and ¹³C-labeled substrates, researchers can gain profound insights into fundamental catalytic steps, paving the way for the rational design of more efficient and selective catalysts for applications in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Catalytic ethylene dimerization and oligomerization: recent developments with nickel complexes containing P,N-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Mechanistic Investigations of Ethene Dimerization and Oligomerization Catalyzed by Nickel-containing Zeotypes - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Selective ethylene dimerization by a nickel-exchanged metal-organic framework catalyst [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. Camphor-based phosphine-carbonyl ligands for Ni catalyzed ethylene oligomerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. "The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with" by Gabriel V.S. Seufitelli, Jason J.W. Park et al. [scholarworks.uttyler.edu]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Ethenebis(triphenylphosphine)nickel(0): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethenebis(triphenylphosphine)nickel(0), a nickel-phosphine complex, requires careful handling and disposal due to the potential hazards associated with nickel compounds. This guide provides essential information and a step-by-step protocol for its safe disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound(0) (CAS No. 23777-40-4) with detailed disposal procedures was not available in the public domain at the time of this writing. The following guidance is based on the safety data sheets of similar nickel-phosphine complexes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for site-specific procedures and to ensure full compliance with all local, state, and federal regulations.
Hazard Profile and Safety Summary
While specific hazard data for this compound(0) is limited, related nickel complexes exhibit a range of health and environmental hazards. The precautionary measures for handling and disposal should reflect these potential risks.
| Hazard Category | Potential Risks | Recommended Precautions |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Nickel compounds are classified as potential carcinogens and may cause skin and respiratory sensitization. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Conduct all handling in a well-ventilated fume hood. |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. | Prevent release into the environment. Do not dispose of down the drain. |
| Physical Hazards | The flammability and reactivity of this specific compound are not well-documented. | Store away from strong oxidizing agents. |
**Step-by-Step Disposal Protocol
The following protocol outlines the general procedures for the disposal of this compound(0) waste.
1. Waste Identification and Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound(0), including unused product, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled, and sealed waste container.
- Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
2. Waste Container Labeling:
- Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound(0)".
- Include the CAS number: "23777-40-4".
- List all components and their approximate concentrations if it is a solution.
- Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard," "Potential Carcinogen").
3. Storage Pending Disposal:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
- Provide them with a complete and accurate description of the waste.
- Follow their specific instructions for packaging and transportation.
5. Decontamination:
- Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
- Collect the cleaning solvent as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound(0).
Caption: Figure 1. Disposal Workflow for this compound(0)
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound(0), protecting both themselves and the environment.
Essential Safety and Logistics for Handling Ethenebis(triphenylphosphine)nickel
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for handling Ethenebis(triphenylphosphine)nickel, a potentially hazardous, air- and moisture-sensitive organometallic compound.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and full-length pants. | To prevent skin contact, which can cause burns, allergic reactions, and absorption of the harmful substance.[1][4][5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which can be harmful and cause respiratory sensitization.[1][5] |
| Specialized Handling | Operations should be conducted within a glove box or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen). | The compound is likely air- and moisture-sensitive, and these techniques prevent degradation of the compound and protect the researcher from exposure.[6][7][8][9] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in an experiment.
-
Preparation and Pre-Handling Check:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the glove box or Schlenk line is functioning correctly and a stable inert atmosphere has been established.
-
Prepare all glassware by oven-drying to remove any moisture.[8]
-
Have all necessary reagents and solvents ready and, if necessary, dried and deoxygenated.
-
-
Handling and Weighing (in a Glove Box):
-
Transfer the required amount of this compound from its storage container to a pre-weighed reaction vessel inside the glove box.
-
Seal the reaction vessel securely before removing it from the glove box antechamber.
-
-
Reaction Setup (using Schlenk techniques if a glove box is unavailable):
-
If a Schlenk line is used, the compound should be weighed in a flask under a positive pressure of inert gas.
-
Solvents and reagents should be transferred via cannula or syringe.[8]
-
The reaction should be maintained under a positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.[8]
-
-
Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, preferably at a low temperature, with an appropriate reagent.
-
All subsequent work-up and purification steps should be performed with an awareness of the potential for exposure to nickel compounds.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with the nickel complex (e.g., filter paper, used gloves, disposable labware) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the nickel compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. hsa.ie [hsa.ie]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Nickel Waste - London Chemicals & Resources Limited [lcrl.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
